molecular formula C24H25N5OS B15618272 Sik-IN-3

Sik-IN-3

Numéro de catalogue: B15618272
Poids moléculaire: 431.6 g/mol
Clé InChI: WMCHGBLGKMZDJD-XDHUDOTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sik-IN-3 is a useful research compound. Its molecular formula is C24H25N5OS and its molecular weight is 431.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H25N5OS

Poids moléculaire

431.6 g/mol

Nom IUPAC

3-[3-[[(1R,2S)-1-amino-2-ethylcyclopentyl]methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C24H25N5OS/c1-3-17-6-5-9-24(17,27)15-30-21-10-16(11-22(31-2)19(21)13-26)20-14-28-23-8-4-7-18(12-25)29(20)23/h4,7-8,10-11,14,17H,3,5-6,9,15,27H2,1-2H3/t17-,24-/m0/s1

Clé InChI

WMCHGBLGKMZDJD-XDHUDOTRSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Development of Sik-IN-3: A Potent Pan-SIK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Sik-IN-3, a potent, small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family. This document details the scientific background of SIKs as therapeutic targets, the discovery of this compound, its mechanism of action, and the experimental protocols utilized in its characterization.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinase (SIK) family, comprising three isoforms (SIK1, SIK2, and SIK3), are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1] Initially identified for their role in sodium homeostasis, SIKs are now recognized as crucial regulators of numerous physiological processes, including metabolism, inflammation, and cell growth.[2][3] Their dysregulation has been implicated in a variety of diseases such as cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[3]

SIKs exert their effects by phosphorylating and regulating the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[4][5] By phosphorylating these substrates, SIKs promote their sequestration in the cytoplasm, thereby inhibiting their nuclear activity.[5] Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the modulation of gene expression.[5][6]

Discovery of this compound

This compound, also referred to as Compound 6B, emerged from drug discovery programs aimed at identifying potent and selective pan-SIK inhibitors.[7] The discovery of such inhibitors often begins with high-throughput screening (HTS) of compound libraries to identify initial "hit" compounds with activity against SIK isoforms.[1] These hits then undergo extensive medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.

This compound is a potent pan-SIK inhibitor, demonstrating activity against all three SIK isoforms in the nanomolar range.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a comparative context with other known SIK inhibitors.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
SIK10.1[2][7]
SIK20.3[2][7]
SIK30.8[2][7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vitro Potency of Selected SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
This compound 0.1 0.3 0.8 [2][7]
HG-9-91-010.926.69.6[8]
YKL-05-099~10Not Reported~30[9]
GLPG3970282.87.83.8[8]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SIK kinase domain and preventing the phosphorylation of its substrates.[3] By inhibiting SIK activity, this compound modulates downstream signaling pathways, leading to anti-inflammatory effects. A key mechanism is the enhancement of the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6]

Signaling Pathway Diagram

SIK_Signaling_Pathway Sik_IN_3 This compound SIK SIK1/2/3 Sik_IN_3->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates pCRTCs p-CRTCs (Cytoplasmic Sequestration) CRTCs->pCRTCs pHDACs p-HDACs (Cytoplasmic Sequestration) HDACs->pHDACs CREB CREB pCRTCs->CREB Inhibits Nuclear Translocation NFkB NF-κB pHDACs->NFkB Inhibits Nuclear Translocation Gene_Expression Target Gene Expression CREB->Gene_Expression Activates NFkB->Gene_Expression Activates IL10 IL-10 (Anti-inflammatory) Gene_Expression->IL10 TNFa TNF-α (Pro-inflammatory) Gene_Expression->TNFa Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular Cytokine Assay Compound_Plating 1. Compound Plating (this compound) Enzyme_Addition 2. SIK Enzyme Addition Compound_Plating->Enzyme_Addition Reaction_Initiation 3. ATP/Substrate Addition Enzyme_Addition->Reaction_Initiation Luminescence_Reading 4. Luminescence Reading (ADP-Glo) Reaction_Initiation->Luminescence_Reading IC50_Determination 5. IC50 Calculation Luminescence_Reading->IC50_Determination Cell_Seeding 1. Cell Seeding (e.g., PBMCs) Compound_Treatment 2. Compound Treatment Cell_Seeding->Compound_Treatment LPS_Stimulation 3. LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection 4. Supernatant Collection LPS_Stimulation->Supernatant_Collection ELISA 5. ELISA for TNF-α/IL-10 Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis ELISA->Data_Analysis

References

Sik-IN-3: A Technical Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Salt-Inducible Kinases (SIKs) are crucial serine/threonine kinases that act as key regulators of transcriptional programs in response to a wide array of physiological signals.[1] By phosphorylating and controlling the subcellular localization of transcriptional coactivators, SIKs maintain cellular homeostasis. Pharmacological inhibition of the SIK family, which includes SIK1, SIK2, and SIK3, presents a promising therapeutic strategy for various diseases, including inflammatory conditions, metabolic disorders, and cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of SIK inhibitors, with a focus on Sik-IN-3, detailing their impact on gene expression and outlining the core signaling pathways involved. It also provides standardized experimental protocols for researchers investigating the transcriptomic effects of SIK inhibition.

Core Mechanism of Action: The SIK-CRTC/HDAC Axis

Salt-Inducible Kinases are members of the AMP-activated protein kinase (AMPK) family and are constitutively activated by the master kinase LKB1. Once active, SIKs exert their primary influence on gene expression by phosphorylating two critical classes of transcriptional regulators:

  • CREB-Regulated Transcriptional Coactivators (CRTCs): SIKs phosphorylate CRTCs (CRTC1, CRTC2, CRTC3), which promotes their binding to 14-3-3 chaperone proteins and leads to their sequestration in the cytoplasm.[2][4]

  • Class IIa Histone Deacetylases (HDACs): Similarly, SIKs phosphorylate Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9), also resulting in their cytoplasmic retention via 14-3-3 binding.[1][2]

By sequestering these factors in the cytoplasm, SIKs effectively repress the transcriptional programs governed by transcription factors such as CREB (cAMP response element-binding protein) and MEF2 (myocyte enhancer factor 2).[5]

The administration of a SIK inhibitor like This compound blocks the kinase activity of SIKs. This abrogation of SIK function prevents the phosphorylation of CRTCs and Class IIa HDACs. Consequently, these cofactors are dephosphorylated, released from their 14-3-3 anchors, and translocate to the nucleus.[2]

  • In the nucleus, CRTCs bind to CREB on cAMP Response Elements (CRE) in the promoters of target genes, potently driving their transcription.[6]

  • Nuclear Class IIa HDACs can influence gene expression, for example by blocking MEF2C-driven transcription.[5]

This mechanism is central to the gene expression changes observed upon treatment with SIK inhibitors.

Signaling Pathway Diagram

SIK_Inhibition_Pathway cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTCs SIK->CRTC P HDAC Class IIa HDACs SIK->HDAC P SikIN3 This compound SikIN3->SIK Inhibits pCRTC p-CRTC CRTC_n CRTCs CRTC->CRTC_n Translocation pHDAC p-HDAC HDAC_n Class IIa HDACs HDAC->HDAC_n Translocation C1433_1 14-3-3 pCRTC->C1433_1 Binds C1433_2 14-3-3 pHDAC->C1433_2 Binds CREB CREB DNA_CREB CRE Target Genes (e.g., IL-10, Per1, RANKL) CREB->DNA_CREB Drives Transcription MEF2 MEF2 DNA_MEF2 MEF2 Target Genes (e.g., SOST) MEF2->DNA_MEF2 Regulates Transcription CRTC_n->CREB Co-activates HDAC_n->MEF2 Represses Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis Pipeline A 1. Cell Culture & Seeding B 2. Treatment with this compound (and Vehicle Control) A->B C 3. RNA Extraction & QC B->C D 4a. RT-qPCR (for target genes) C->D Targeted Analysis E 4b. RNA-seq Library Prep & Sequencing C->E Global Analysis Result1 Fold-change of specific genes D->Result1 F 5. Data Processing (Alignment, Quantification) E->F G 6. Differential Gene Expression (DGE) Analysis F->G H 7. Pathway & Functional Enrichment Analysis G->H Result2 Transcriptome-wide expression profile H->Result2

References

The Role of Sik-IN-3 in the Regulation of CRTC and HDAC Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-inducible kinases (SIKs) have emerged as critical regulators of various cellular processes, including metabolism, inflammation, and transcription. Their activity is intricately linked to the phosphorylation status of key downstream targets, notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). Pharmacological inhibition of SIKs, exemplified by compounds such as Sik-IN-3, offers a powerful tool to dissect these signaling pathways and presents a promising therapeutic avenue for a range of diseases. This technical guide provides an in-depth overview of the core mechanisms governing SIK-mediated phosphorylation of CRTCs and HDACs, the impact of inhibitory compounds like this compound, and detailed experimental protocols for studying these interactions.

Introduction to Salt-Inducible Kinases (SIKs)

The SIK family, comprising SIK1, SIK2, and SIK3, belongs to the AMP-activated protein kinase (AMPK)-related kinase family.[1] These serine/threonine kinases are pivotal in translating extracellular signals into transcriptional responses.[2] A primary mechanism of SIK action involves the direct phosphorylation of transcriptional regulators, which modulates their subcellular localization and activity.[1][2]

The SIK-CRTC/HDAC Signaling Axis

A well-established signaling cascade involves the SIK-mediated phosphorylation of two key families of transcriptional regulators: the CREB-regulated transcription coactivators (CRTCs) and the class IIa histone deacetylases (HDACs).

Under basal conditions, SIKs phosphorylate specific serine residues on CRTCs and class IIa HDACs.[2] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which sequester CRTCs and HDACs in the cytoplasm, thereby preventing their nuclear entry and subsequent influence on gene transcription.[2]

Pharmacological inhibition of SIKs disrupts this process. By blocking the kinase activity of SIKs, inhibitors like this compound prevent the phosphorylation of CRTCs and HDACs.[3] Consequently, these proteins are no longer recognized by 14-3-3 proteins, allowing them to translocate to the nucleus. In the nucleus, CRTCs co-activate the transcription factor CREB (cAMP response element-binding protein), while class IIa HDACs can influence chromatin structure and gene expression.[3]

SIK_CRTC_HDAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK CRTC CRTC SIK->CRTC Phosphorylation HDAC HDAC SIK->HDAC Phosphorylation Sik_IN_3 This compound Sik_IN_3->SIK Inhibition CRTC_P p-CRTC protein_1433 14-3-3 CRTC_P->protein_1433 Binding HDAC_P p-HDAC HDAC_P->protein_1433 Binding CRTC->CRTC_P CRTC_nuc CRTC CRTC->CRTC_nuc Translocation HDAC->HDAC_P HDAC_nuc HDAC HDAC->HDAC_nuc Translocation protein_1433->CRTC_P protein_1433->HDAC_P CREB CREB CRTC_nuc->CREB Co-activation Gene Target Genes HDAC_nuc->Gene Transcriptional Regulation CREB->Gene Transcription

SIK-CRTC/HDAC Signaling Pathway.

Quantitative Data on SIK Inhibitors

The development of potent and selective SIK inhibitors has been instrumental in elucidating the roles of SIKs in cellular signaling. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these inhibitors.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
HG-9-91-01 0.926.69.6[1][4][5][6]
YKL-05-099 ~10~40~30[7][8][9][10]
Bosutinib <3<318[1]
MRIA9 554822[1]
GLPG3312 2.00.70.6[11]
MRT199665 1101243[11]
ARN-3236 21.63<16.63[11]
SIK2/3-IN-1 ---[11]
SIK1-IN-1 0.7--[11]

Note: A hyphen (-) indicates that the data was not specified in the referenced sources.

Experimental Protocols

A multi-faceted approach is required to comprehensively study the effects of SIK inhibitors on CRTC and HDAC phosphorylation. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_kinase_assay In Vitro Kinase Assay end End invitro_kinase_assay->end cell_culture Cell Culture & Treatment western_blot Western Blot (p-CRTC/p-HDAC) cell_culture->western_blot nuclear_fractionation Nuclear/Cytoplasmic Fractionation cell_culture->nuclear_fractionation co_ip Co-immunoprecipitation (SIK-CRTC/HDAC) cell_culture->co_ip reporter_assay CREB Luciferase Reporter Assay cell_culture->reporter_assay western_blot->end nuclear_fractionation->end co_ip->end reporter_assay->end start Start start->invitro_kinase_assay start->cell_culture

General Experimental Workflow.
In Vitro SIK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SIK isoforms.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • SIK substrate (e.g., a peptide derived from CRTC2)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add the SIK enzyme diluted in kinase buffer to each well.

  • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay via Western Blot

This method assesses the phosphorylation status of endogenous CRTC and HDAC proteins in cells treated with a SIK inhibitor.

Materials:

  • Cell line of interest (e.g., HEK293T, adipocytes)

  • Cell culture medium and reagents

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CRTC (specific serine), anti-total-CRTC, anti-phospho-HDAC (specific serine), anti-total-HDAC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with various concentrations of the SIK inhibitor or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Nuclear and Cytoplasmic Fractionation

This protocol separates nuclear and cytoplasmic proteins to determine the subcellular localization of CRTC and HDAC following SIK inhibition.

Materials:

  • Cells treated as described in section 4.2.

  • Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)

  • Detergent (e.g., NP-40)

  • Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest treated cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic buffer and incubate on ice.

  • Add detergent and lyse the cells using a Dounce homogenizer.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet with hypotonic buffer.

  • Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with agitation.

  • Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Analyze both fractions by Western blot for CRTC, HDAC, and cellular compartment markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).

Co-immunoprecipitation (Co-IP)

Co-IP is used to assess the interaction between SIKs and their substrates (CRTCs/HDACs) or between the phosphorylated substrates and 14-3-3 proteins.

Materials:

  • Cell lysates from treated cells

  • Primary antibody for immunoprecipitation (e.g., anti-SIK2, anti-CRTC2, or anti-HA if proteins are tagged)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Pre-clear the cell lysate by incubating with beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody.

  • Add beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blot using antibodies against the protein of interest and its potential binding partners.

CREB Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB, which is co-activated by CRTCs, as a functional readout of SIK inhibition.

Materials:

  • Cell line (e.g., HEK293)

  • CRE-luciferase reporter plasmid (containing CRE elements driving firefly luciferase expression)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • SIK inhibitor

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the CRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with the SIK inhibitor or DMSO.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Compare the normalized luciferase activity in inhibitor-treated cells to control cells.

Conclusion

The SIK-CRTC/HDAC signaling axis represents a crucial regulatory node in the control of gene expression. The use of specific inhibitors like this compound has been invaluable in dissecting this pathway and highlighting its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the roles of SIKs and the consequences of their inhibition. A thorough understanding of these mechanisms and the application of robust experimental methodologies will be essential for the continued development of novel therapeutics targeting this pathway.

References

An In-depth Technical Guide on the Role of Salt-Inducible Kinase (SIK) Inhibitors in Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sik-IN-3" was not identifiable in the currently available scientific literature. This guide is therefore based on the established role of potent, selective, and well-characterized pan-Salt-Inducible Kinase (SIK) inhibitors, such as HG-9-91-01 and MRT199665, which are considered representative of the class.

Executive Summary

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2), in response to microenvironmental cues. The transition between these states is critical in the progression and resolution of inflammatory diseases and cancer. Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), have emerged as pivotal regulators of this process. Pharmacological inhibition of SIKs, particularly SIK2 and SIK3, potently drives macrophages towards an anti-inflammatory, M2-like phenotype. This is primarily achieved by unleashing the transcriptional co-activator CRTC3 to promote CREB-dependent expression of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. Additionally, SIKs can modulate pro-inflammatory signaling pathways like NF-κB. This guide provides a comprehensive overview of the mechanism of action of SIK inhibitors in macrophage polarization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data on SIK Inhibitor Activity and Effects

The following tables summarize the key quantitative data associated with the activity of representative SIK inhibitors and their impact on macrophage function.

Table 2.1: In Vitro Potency of Pan-SIK Inhibitor HG-9-91-01
TargetIC₅₀ (nM)Source
SIK10.92[1][2][3]
SIK26.6[1][2][3]
SIK39.6[1][2][3]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2.2: Effects of SIK Inhibition on Macrophage Gene and Protein Expression
Target MoleculeEffect of SIK InhibitionPhenotypic ImpactMethod of AnalysisSource
Anti-Inflammatory
IL-10 (mRNA & Protein)Greatly Increased Promotes M2 PolarizationqPCR, ELISA[1][4][5][6][7][8]
Arginase 1 (Arg1)IncreasedM2 MarkerqPCR[8]
Sphingosine Kinase 1 (SPHK1)IncreasedM2b MarkerqPCR[8]
LIGHT (TNFSF14)IncreasedM2b MarkerqPCR[8]
Pro-Inflammatory
TNF-α (mRNA & Protein)Strongly Suppressed Inhibits M1 PolarizationqPCR, ELISA[4][5][6]
IL-6 (mRNA & Protein)SuppressedInhibits M1 PolarizationqPCR, ELISA[1]
IL-12p40 (mRNA & Protein)SuppressedInhibits M1 PolarizationqPCR, ELISA[1]
IL-1β (mRNA)SuppressedInhibits M1 PolarizationqPCR[9]
iNOS (Nos2)SuppressedM1 MarkerqPCR, Nitric Oxide Assay

This table represents the qualitative outcomes consistently reported in the literature. The magnitude of the effect is often dose-dependent and varies with the specific TLR agonist used for stimulation.

Signaling Pathways Modulated by SIK Inhibitors

SIK inhibitors exert their influence on macrophage polarization through at least two distinct signaling pathways.

The SIK-CRTC3-CREB Axis

The primary mechanism involves the regulation of the CREB-regulated transcription coactivator 3 (CRTC3). In resting or M1-polarized macrophages, SIKs phosphorylate CRTC3 on multiple serine residues (including Ser62, Ser162, Ser329, and Ser370), leading to its sequestration in the cytoplasm through binding to 14-3-3 proteins.[8][9] Pharmacological inhibition of SIKs prevents this phosphorylation.[8] Consequently, dephosphorylated CRTC3 translocates to the nucleus, where it binds to CREB and potently co-activates the transcription of CREB-dependent genes, most notably Il10.[8][9] This surge in IL-10 production is a hallmark of the anti-inflammatory M2 phenotype.

SIK_CRTC3_CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC3 CRTC3 SIK->CRTC3 Phosphorylates CRTC3_p p-CRTC3 Fourteen33 14-3-3 CRTC3_p->Fourteen33 Binds CRTC3_n CRTC3 CRTC3->CRTC3_n Translocation SIK_Inhibitor SIK Inhibitor (e.g., HG-9-91-01) SIK_Inhibitor->SIK Inhibits CREB CREB CRE CRE CREB->CRE Binds IL10_gene IL-10 Gene CRE->IL10_gene Promotes Transcription CRTC3_n->CREB Co-activates SIK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 Activates TAB2 TAB2 TRAF6->TAB2 Binds TAK1 TAK1 TAB2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-κB - IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation SIK1_3 SIK1/3 SIK1_3->TAB2 Inhibits TRAF6 Binding SIK_Inhibitor SIK Inhibitor SIK_Inhibitor->SIK1_3 Pro_Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Pro_Inflam_Genes Promotes Transcription Experimental_Workflow A 1. Isolate Bone Marrow from Mouse Femur/Tibia B 2. Differentiate to BMDMs (7 days with M-CSF) A->B C 3. Seed Differentiated Macrophages B->C D 4. Pre-treat with SIK Inhibitor (e.g., 500 nM HG-9-91-01 for 1 hr) C->D E 5. Stimulate with TLR Agonist (e.g., 100 ng/mL LPS for 4-24 hrs) D->E F 6. Harvest Supernatant & Cell Lysate E->F G 7. Analyze Endpoints F->G H ELISA (Cytokine Secretion) G->H I qPCR (Gene Expression) G->I J Western Blot (Protein Signaling) G->J

References

Investigating the In Vitro Function of SIK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro functions of Salt-Inducible Kinase (SIK) inhibitors, with a focus on their role in modulating cellular signaling pathways and immune responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting experiments involving this class of compounds.

Core Function: Modulation of Inflammatory Responses

In vitro studies have established that inhibitors of the SIK family, particularly SIK2 and SIK3, are potent modulators of the innate immune system. A key function of these inhibitors is their ability to reprogram macrophage polarization towards an anti-inflammatory phenotype. This is primarily achieved by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while concurrently suppressing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4]

The mechanism underlying this immunomodulatory effect involves the disruption of the SIK-mediated phosphorylation of transcriptional co-activators. By inhibiting SIKs, these compounds prevent the phosphorylation of CREB-regulated transcription co-activator 3 (CRTC3) and Class IIa histone deacetylases (HDACs).[5][6] This allows for their translocation to the nucleus where they promote the transcription of IL-10 and other anti-inflammatory genes.[6]

Quantitative Analysis of SIK Inhibitor Potency

The potency of various SIK inhibitors has been characterized through in vitro kinase assays, providing crucial data for selecting appropriate tool compounds for research. The half-maximal inhibitory concentration (IC50) values against the three SIK isoforms (SIK1, SIK2, and SIK3) are key parameters for understanding their selectivity and potential biological effects.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Notes
HG-9-91-01 0.92[5][7][8][9][10][11]6.6[5][7][8][9][10][11]9.6[5][7][8][9][10][11]A potent, well-characterized pan-SIK inhibitor. Also inhibits other kinases with a threonine gatekeeper residue.[7][8][11]
MRT199665 110[9][12][13][14]12[9][12][13][14]43[9][12][13][14]A potent inhibitor of SIK2 and SIK3, with weaker activity against SIK1. Also inhibits MARK and AMPK family kinases.[12][13][14]
YKL-05-099 ~1040~30A SIK inhibitor with a pharmacokinetic profile suitable for in vivo studies.[15]
ARN-3236 21.63[9][12][14]<1[9][12][14]6.63[9][12][14]A selective SIK2 inhibitor.
GLPG3970 ---A first-in-class SIK2/SIK3 inhibitor.[14]
GLPG4970 -0.30.7A potent and selective dual SIK2/SIK3 inhibitor.[5][9][12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SIK_Signaling_Pathway SIK Signaling Pathway in Macrophages cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SIK SIK2 / SIK3 TLR4->SIK activates Pro_inflammatory Pro-inflammatory Gene Transcription TLR4->Pro_inflammatory CRTC3_P p-CRTC3 SIK->CRTC3_P phosphorylates HDAC4_P p-HDAC4 SIK->HDAC4_P phosphorylates Sik_IN Sik-IN-3 (e.g., HG-9-91-01) Sik_IN->SIK inhibits Cytoplasm Cytoplasm CRTC3_P->Cytoplasm CRTC3 CRTC3 CREB CREB CRTC3->CREB co-activates Nucleus Nucleus CRTC3->Nucleus translocates HDAC4_P->Cytoplasm HDAC4 HDAC4 HDAC4->CREB co-regulates HDAC4->Nucleus translocates IL10 IL-10 Gene Transcription CREB->IL10

Caption: SIK Signaling Pathway in Macrophages

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant SIK Enzyme - Kinase Buffer - ATP - Substrate (e.g., peptide) Start->Prepare_Reagents Add_Inhibitor Add this compound (serial dilutions) Prepare_Reagents->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Macrophage_Cytokine_Assay_Workflow Macrophage Cytokine Secretion Assay Workflow Start Start Culture_Macrophages Culture Macrophages (e.g., BMDMs) Start->Culture_Macrophages Pretreat_Inhibitor Pre-treat with this compound (e.g., 1 hour) Culture_Macrophages->Pretreat_Inhibitor Stimulate_LPS Stimulate with LPS Pretreat_Inhibitor->Stimulate_LPS Incubate_Timecourse Incubate for a time course (e.g., 2-24 hours) Stimulate_LPS->Incubate_Timecourse Collect_Supernatant Collect Supernatant Incubate_Timecourse->Collect_Supernatant Measure_Cytokines Measure Cytokines (e.g., ELISA, Luminex) Collect_Supernatant->Measure_Cytokines End End Measure_Cytokines->End

References

The Impact of SIK-IN-3 on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Salt-Inducible Kinase (SIK) inhibitors, with a focus on the conceptual effects of compounds like Sik-IN-3, on cytokine production. Given the limited publicly available quantitative data specifically for this compound, this document leverages data from the well-characterized, structurally related pan-SIK inhibitor HG-9-91-01 and other SIK inhibitors to elucidate the broader class effects on inflammatory signaling.

Core Concept: SIK Inhibition Modulates the Cytokine Milieu

Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key regulators of inflammatory responses. Pharmacological inhibition of these kinases has consistently been shown to orchestrate a significant shift in cytokine profiles, characterized by the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines. This dual action presents a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases.

Data Presentation: Quantitative Effects of SIK Inhibition on Cytokine Production

The following tables summarize the quantitative data on the inhibitory and modulatory effects of the pan-SIK inhibitor HG-9-91-01. This data is presented as a representative example of the effects expected from potent, selective SIK inhibitors.

Table 1: Inhibitory Activity of HG-9-91-01 against SIK Isoforms

KinaseIC50 (nM)
SIK10.92[1][2]
SIK26.6[1][2]
SIK39.6[1][2]

Table 2: Effect of HG-9-91-01 on Cytokine Production in Immune Cells

CytokineEffectCell TypeStimulantQuantitative Data
Pro-inflammatory
TNF-αInhibitionHuman Myeloid CellsTLR2 and TLR4 agonistsSignificantly decreased[3]
IL-6InhibitionHuman Myeloid CellsTLR2 and TLR4 agonistsSignificantly decreased[3]
IL-1βInhibitionHuman Myeloid CellsTLR2 and TLR4 agonistsSignificantly decreased[3]
IL-12p40InhibitionHuman Myeloid CellsTLR2 and TLR4 agonistsSignificantly decreased[3]
Anti-inflammatory
IL-10InductionMurine Bone-Marrow-Derived Dendritic Cells (BMDCs)ZymosanEC50 ~200 nM[4]
IL-10InductionHuman Myeloid CellsTLR2 and TLR4 agonistsSignificantly increased[3]

Signaling Pathways Modulated by SIK Inhibition

SIK inhibitors exert their effects on cytokine production by modulating key intracellular signaling cascades. The two primary pathways implicated are the LKB1-SIK-CRTC/HDAC axis, which influences gene transcription, and the Toll-like Receptor (TLR) signaling pathway, which is central to the innate immune response.

LKB1-SIK-CRTC/HDAC Signaling Pathway

The liver kinase B1 (LKB1) acts as an upstream activator of SIKs.[5][6] Activated SIKs, in turn, phosphorylate and inactivate transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5] This phosphorylation leads to their sequestration in the cytoplasm, preventing them from influencing gene expression in the nucleus. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the altered expression of target genes, including a notable increase in the transcription of the anti-inflammatory cytokine IL-10.[7]

LKB1_SIK_CRTC_HDAC_Pathway LKB1-SIK-CRTC/HDAC Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC CRTCs SIK->CRTC Phosphorylates (Inactivates) HDAC Class IIa HDACs SIK->HDAC Phosphorylates (Inactivates) CREB CREB CRTC->CREB Nucleus Nucleus MEF2 MEF2 HDAC->MEF2 IL10_Gene IL-10 Gene Transcription CREB->IL10_Gene Activates Pro_inflammatory_Genes Pro-inflammatory Gene Repression MEF2->Pro_inflammatory_Genes Represses Cytoplasm Cytoplasm Sik_IN_3 This compound Sik_IN_3->SIK Inhibits

LKB1-SIK-CRTC/HDAC signaling pathway.
TLR4-NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB is a master regulator of pro-inflammatory cytokine gene expression, including TNF-α, IL-6, and IL-1β. SIKs have been shown to negatively regulate TLR4-mediated signaling. Overexpression of SIK1 and SIK3 inhibits NF-κB activation in response to LPS.[7] Conversely, inhibition of SIKs can modulate this pathway, contributing to the overall shift in the cytokine balance.

TLR4_NFkB_Pathway TLR4-NF-κB Signaling Pathway and SIK Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces Transcription Nucleus Nucleus Sik_IN_3 This compound SIK SIK1/3 Sik_IN_3->SIK Inhibits SIK->TAK1 Inhibits Cytoplasm Cytoplasm

TLR4-NF-κB signaling and SIK inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of SIK inhibitors on cytokine production. These are based on methodologies reported in the literature and should be adapted based on specific experimental requirements and reagent manufacturer's instructions.

In Vitro Cytokine Measurement in Macrophages

Objective: To quantify the production of pro- and anti-inflammatory cytokines by macrophages following treatment with a SIK inhibitor and stimulation with a TLR agonist.

1. Cell Culture and Differentiation:

  • Isolate primary human peripheral blood monocytes or murine bone marrow-derived macrophages.
  • Culture and differentiate the cells into mature macrophages using appropriate growth factors (e.g., M-CSF).

2. SIK Inhibitor Treatment:

  • Plate the differentiated macrophages at a suitable density.
  • Pre-treat the cells with various concentrations of the SIK inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

3. Cell Stimulation:

  • Stimulate the macrophages with a TLR agonist, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), to induce cytokine production.
  • Include an unstimulated control group.

4. Supernatant Collection:

  • Incubate the cells for a designated time period (e.g., 4-24 hours) post-stimulation.
  • Collect the cell culture supernatants and store them at -80°C until analysis.

5. Cytokine Quantification:

  • Thaw the supernatants on ice.
  • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-10) using a multiplex immunoassay (e.g., Bio-Plex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's protocols.

6. Data Analysis:

  • Generate standard curves for each cytokine.
  • Calculate the cytokine concentrations in the samples.
  • Compare the cytokine levels between the different treatment groups to determine the effect of the SIK inhibitor.

// Nodes Start [label="Isolate and Differentiate\nMacrophages", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Macrophages"]; Treat [label="Treat with this compound\nor Vehicle"]; Stimulate [label="Stimulate with LPS"]; Incubate [label="Incubate (4-24h)"]; Collect [label="Collect Supernatants"]; Analyze [label="Analyze Cytokines\n(ELISA/Multiplex)"]; End [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Plate; Plate -> Treat; Treat -> Stimulate; Stimulate -> Incubate; Incubate -> Collect; Collect -> Analyze; Analyze -> End; }

Workflow for macrophage cytokine analysis.
In Vitro Cytokine Measurement in Dendritic Cells

Objective: To assess the effect of a SIK inhibitor on cytokine secretion by dendritic cells upon activation.

1. Generation of Dendritic Cells:

  • Isolate bone marrow cells from mice and culture them in the presence of GM-CSF and IL-4 to generate bone marrow-derived dendritic cells (BMDCs).
  • Alternatively, isolate human monocytes and differentiate them into dendritic cells using GM-CSF and IL-4.

2. SIK Inhibitor Treatment:

  • Plate the immature dendritic cells.
  • Pre-treat the cells with the SIK inhibitor or vehicle control for a defined period.

3. Maturation and Stimulation:

  • Induce maturation and cytokine production by stimulating the dendritic cells with a TLR agonist like LPS or zymosan.

4. Supernatant Collection and Analysis:

  • Follow steps 4-6 as described in the macrophage protocol to collect supernatants, quantify cytokine levels, and analyze the data.

Conclusion

Inhibition of the Salt-Inducible Kinase family presents a promising therapeutic avenue for inflammatory diseases by potently and simultaneously suppressing pro-inflammatory cytokine production while promoting the release of the anti-inflammatory cytokine IL-10. While specific quantitative data for this compound is not extensively available in the public domain, the consistent effects observed with other pan-SIK inhibitors like HG-9-91-01 provide a strong rationale for its expected immunomodulatory properties. The underlying mechanisms involve the intricate regulation of key transcription factors through the LKB1-SIK-CRTC/HDAC and TLR-NF-κB signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other novel SIK inhibitors.

References

Preliminary Efficacy of Sik-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Sik-IN-3, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways affected by SIK inhibition. The information presented is synthesized from studies on this compound and other closely related pan-SIK inhibitors, offering a foundational understanding for further research and development.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant pan-SIK inhibitors has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of their potency and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundSIK1 (nM)SIK2 (nM)SIK3 (nM)Source
This compound 0.10.30.8[1]
HG-9-91-010.926.69.6[2][3][4]
YKL-05-099~10~40~30[2][5]

Table 2: Cellular Activity of SIK Inhibitors

CompoundAssayCell TypeMetricValueSource
This compound TNFα Release InhibitionHuman MacrophagesIC500.6 nM[1]
This compound LPS-induced IL-10 ReleaseHuman MacrophagesEC503 nM[1]
HG-9-91-01Zymosan-induced IL-10 ProductionBone Marrow-Derived Dendritic Cells (BMDCs)EC50~200 nM[2]
YKL-05-099IL-10 EnhancementNot SpecifiedEC50460 nM[2]

Table 3: In Vivo Efficacy of the Pan-SIK Inhibitor YKL-05-099

Disease ModelAnimal ModelTreatmentDosingKey OutcomesSource
Acute Myeloid Leukemia (AML)MLL-AF9 AML Mouse ModelYKL-05-0995-50 mg/kg, intraperitonealAttenuated disease progression, extended survival[6][7]
OsteoporosisOvariectomized Mouse ModelYKL-05-099Not specifiedIncreased bone formation and trabecular bone mass[6]
Salt-Sensitive HypertensionC57BL/6J Mouse ModelYKL-05-09920 mg/kg/day, intraperitonealPrevented kidney damage, proteinuria, and increased systolic blood pressure[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are descriptions of key experimental protocols relevant to the study of SIK inhibitor efficacy.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and thus the kinase activity.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the SIK enzyme (e.g., recombinant human SIK1, SIK2, or SIK3), the substrate (e.g., AMARA peptide), ATP, and the test inhibitor (e.g., this compound) in a kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • ATP Depletion: Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely correlated with the inhibitory activity of the compound. IC50 values are determined by plotting the luminescence signal against a range of inhibitor concentrations.[9][10]

Cellular Assay for TNF-α and IL-10 Release

This protocol is used to assess the effect of SIK inhibitors on cytokine production in immune cells.

Cell Culture and Treatment:

  • Cell Seeding: Plate human or murine macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the SIK inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine release into the supernatant (e.g., 2-24 hours).

Cytokine Measurement (ELISA):

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 for TNF-α inhibition and the EC50 for IL-10 induction by plotting the cytokine concentrations against the inhibitor concentrations.[11][12]

In Vivo Mouse Model of Acute Myeloid Leukemia (AML)

This model is used to evaluate the anti-leukemic efficacy of SIK inhibitors in a whole-animal system.

Model Establishment:

  • Cell Line: Utilize a murine AML cell line, such as those derived from MLL-AF9 rearranged leukemia.

  • Transplantation: Transplant the AML cells into sublethally irradiated recipient mice (e.g., C57BL/6) via tail vein injection.

Treatment and Monitoring:

  • Drug Administration: Administer the SIK inhibitor (e.g., YKL-05-099) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.

  • Disease Monitoring: Monitor the progression of leukemia through methods such as bioluminescence imaging (if cells are luciferase-tagged), flow cytometry analysis of peripheral blood or bone marrow for leukemic cells, and overall survival.

  • Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as histology and Western blotting, to assess the on-target effects of the inhibitor.[7][13]

Signaling Pathways and Experimental Workflows

The inhibition of SIKs by compounds like this compound modulates key signaling pathways that regulate inflammation, metabolism, and cell survival. The following diagrams, generated using the DOT language, visualize these complex interactions and a typical experimental workflow.

Caption: SIK signaling pathway and the effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_logical Logical Flow Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Macrophage Cytokine Release) EC50 Determine EC50/IC50 Cell_Assay->EC50 IC50->Cell_Assay Lead_Optimization Lead Optimization EC50->Lead_Optimization Disease_Model Animal Disease Model (e.g., AML, Osteoporosis) Treatment Administer this compound Analog (e.g., YKL-05-099) Disease_Model->Treatment Efficacy_Endpoint Measure Efficacy Endpoints (e.g., Tumor Growth, Bone Density) Treatment->Efficacy_Endpoint Toxicity_Assessment Assess Toxicity Treatment->Toxicity_Assessment PK_PD Pharmacokinetics/ Pharmacodynamics Treatment->PK_PD Therapeutic_Window Establish Therapeutic Window Efficacy_Endpoint->Therapeutic_Window Toxicity_Assessment->Therapeutic_Window PK_PD->Therapeutic_Window Preclinical_Candidate Preclinical Candidate Selection Therapeutic_Window->Preclinical_Candidate Start Start: Compound Discovery Lead_Optimization->Disease_Model

References

Methodological & Application

Application Notes and Protocols for Sik-IN-3 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sik-IN-3 is a potent pan-inhibitor of Salt-Inducible Kinases (SIK), targeting SIK1, SIK2, and SIK3 with high affinity.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including inflammation, metabolism, and cell growth.[3][4] Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of diseases, particularly inflammatory and autoimmune disorders.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its biochemical potency against SIK isoforms and its functional effects on cytokine release in immune cells.

SIK Signaling Pathway

Salt-Inducible Kinases (SIKs) play a crucial role in regulating the activity of transcription factors and coactivators. A key pathway involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, compounds like this compound prevent this phosphorylation, leading to the nuclear translocation of CRTCs and HDACs, and modulation of target gene expression.[1] A significant consequence of SIK inhibition in immune cells, such as macrophages, is the increased production of the anti-inflammatory cytokine IL-10 and the decreased production of pro-inflammatory cytokines like TNF-α.[5][6]

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor SIK SIK Receptor->SIK pCRTC p-CRTC SIK->pCRTC Phosphorylation Sik_IN_3 This compound Sik_IN_3->SIK Inhibition CRTC CRTC CRTC_n CRTC CRTC->CRTC_n Nuclear Translocation 14-3-3 14-3-3 pCRTC_1433 p-CRTC 14-3-3 pCRTC_1433->CRTC Dephosphorylation (inhibition of SIK) CREB CREB Gene_Expression ↑ IL-10 ↓ TNF-α pCRTC14-3-3 pCRTC14-3-3 pCRTC14-3-3->pCRTC_1433 Binding & Sequestration CRTC_nCREB CRTC_nCREB CRTC_nCREB->Gene_Expression Transcriptional Activation

Caption: Simplified SIK signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and other relevant SIK inhibitors.

Table 1: Biochemical Potency (IC50) of SIK Inhibitors

CompoundSIK1 (nM)SIK2 (nM)SIK3 (nM)Assay TypeReference
This compound 0.10.30.8Biochemical[1][2]
HG-9-91-010.926.69.6In vitro kinase assay[7][8][9]
YKL-05-099~1040~30Competitive binding assay[5][10]
GLPG3970282.87.83.8Biochemical[11][12]

Table 2: Cellular Activity of SIK Inhibitors

CompoundEffectEC50 (nM)Cell TypeAssay TypeReference
This compound IL-10 Release3Human MacrophagesCellular[1][2]
This compound TNF-α Inhibition0.6Human MacrophagesCellular[1][2]
JRD-SIK1/2i-3IL-10 Release-Human MacrophagesAlphaLISA[6][13]
JRD-SIK1/2i-3TNF-α Inhibition-Human MacrophagesAlphaLISA[6][13]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 of this compound against SIK1, SIK2, and SIK3 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Buffer, This compound dilutions, SIK enzymes, and Substrate/ATP mix Start->Prepare_Reagents Kinase_Reaction Incubate SIK enzyme, this compound, and Substrate/ATP mix Prepare_Reagents->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent to deplete unused ATP Kinase_Reaction->Stop_Reaction Convert_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->Convert_ADP Measure_Luminescence Read luminescence on a plate reader Convert_ADP->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • AMARA peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM EGTA, 0.01% Triton X-100, 2.5 mM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of this compound dilution or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of SIK enzyme (concentration optimized for each isoform, e.g., 1-2 nM for SIK1, 0.1-0.5 nM for SIK2, 0.45 nM for SIK3) to each well.[14]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mix (e.g., 45 µM AMARA peptide and 5 µM ATP).[14]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[14]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytokine Release Assay (AlphaLISA®)

This protocol details a cell-based assay to measure the effect of this compound on the release of TNF-α and IL-10 from lipopolysaccharide (LPS)-stimulated human macrophages using the AlphaLISA® technology.

Experimental Workflow:

Cytokine_Release_Workflow Start Start Isolate_and_Differentiate Isolate human PBMCs and differentiate into macrophages Start->Isolate_and_Differentiate Pre-treat_Cells Pre-treat macrophages with this compound dilutions Isolate_and_Differentiate->Pre-treat_Cells Stimulate_Cells Stimulate cells with LPS Pre-treat_Cells->Stimulate_Cells Collect_Supernatant Collect cell culture supernatant Stimulate_Cells->Collect_Supernatant AlphaLISA_Assay Perform AlphaLISA for TNF-α and IL-10 Collect_Supernatant->AlphaLISA_Assay Measure_Signal Read signal on an Alpha-enabled plate reader AlphaLISA_Assay->Measure_Signal Analyze_Data Calculate EC50/IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cellular cytokine release assay.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium with 10% FBS

  • AlphaLISA® kits for human TNF-α and IL-10 (PerkinElmer)

  • 96-well cell culture plates

  • Alpha-enabled plate reader

Procedure:

  • Macrophage Differentiation:

    • Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.[6]

  • Cell Treatment:

    • Plate the differentiated macrophages in 96-well plates.

    • Pre-treat the cells with a serial dilution of this compound for 2 hours.[6]

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 3-18 hours.[5][6]

  • Supernatant Collection:

    • Centrifuge the plates and carefully collect the cell culture supernatant.

  • AlphaLISA® Assay:

    • Perform the AlphaLISA® assays for TNF-α and IL-10 on the collected supernatants according to the manufacturer's protocol. This typically involves the addition of acceptor beads and biotinylated antibody, followed by incubation, addition of streptavidin-donor beads, another incubation in the dark, and finally reading the signal.[7]

  • Data Acquisition: Measure the AlphaLISA® signal on a compatible plate reader.

  • Data Analysis:

    • For IL-10 induction, plot the signal against the logarithm of this compound concentration and determine the EC50 value.

    • For TNF-α inhibition, plot the signal against the logarithm of this compound concentration and determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All work should be conducted in accordance with institutional guidelines and safety procedures. Products mentioned are for research use only.

References

Application Notes and Protocols for Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sik-IN-3 is a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes, including metabolic regulation, inflammation, and cellular differentiation. As members of the AMP-activated protein kinase (AMPK)-related kinase family, SIKs (SIK1, SIK2, and SIK3) are key regulators of signal transduction pathways. This compound provides a valuable tool for investigating the biological functions of SIKs and for potential therapeutic development. These application notes provide detailed protocols for the dissolution, storage, and in vitro application of this compound.

Product Information

ParameterValueReference
Target(s) SIK1, SIK2, SIK3[1][2][3]
IC₅₀ SIK1: 0.1 nM, SIK2: 0.3 nM, SIK3: 0.8 nM[1][2][3]
Molecular Formula C₂₄H₂₇N₅O₃N/A
Molecular Weight 433.51 g/mol N/A
Appearance Crystalline solidN/A

Solubility and Dissolution

This compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For most in vitro applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.335 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing or gently warm the solution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound is critical to maintain its activity and ensure experimental reproducibility. Both the solid compound and stock solutions should be stored under specific conditions to prevent degradation.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C≥ 2 yearsStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 2 yearsRecommended for long-term storage.

Note: The stability of this compound in aqueous cell culture media at 37°C has not been extensively characterized. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment and to minimize the incubation time when possible.

Experimental Protocols

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Gently mix the working solutions by pipetting or inverting the tube.

  • Add the working solutions to your cell cultures and proceed with your experimental timeline.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIK signaling pathway and a general workflow for a cell-based assay using this compound.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones Hormones (e.g., Glucagon) GPCR GPCR Hormones->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates SIK SIK1/2/3 PKA->SIK inhibits CRTC CRTCs SIK->CRTC phosphorylates HDACs Class IIa HDACs SIK->HDACs phosphorylates pCRTC p-CRTCs CREB CREB CRTC->CREB pHDACs p-HDACs Gene_Expression Gene Expression (e.g., Gluconeogenesis) HDACs->Gene_Expression FourteenThreeThree 14-3-3 pCRTC->FourteenThreeThree binds pHDACs->FourteenThreeThree binds Sik_IN_3 This compound Sik_IN_3->SIK inhibits CREB->Gene_Expression

Figure 1: Simplified SIK signaling pathway. This compound inhibits SIK activity, preventing the phosphorylation of CRTCs and Class IIa HDACs.

Cell_Assay_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight to allow attachment Seed_Cells->Incubate_Overnight Prepare_Working_Solutions Prepare this compound working solutions Incubate_Overnight->Prepare_Working_Solutions Treat_Cells Treat cells with this compound and vehicle control Prepare_Working_Solutions->Treat_Cells Incubate_Treatment Incubate for the desired time period Treat_Cells->Incubate_Treatment Assay_Endpoint Perform assay (e.g., Western blot, qPCR, viability) Incubate_Treatment->Assay_Endpoint Data_Analysis Analyze and interpret data Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cell-based assay using this compound.

Storage_Handling_Decision_Tree Compound_Received This compound Received Is_Solid Is it a solid? Compound_Received->Is_Solid Store_Solid Store at -20°C in a desiccator Is_Solid->Store_Solid Yes Prepare_Stock Prepare DMSO stock solution Is_Solid->Prepare_Stock No (Solution) Storage_Duration Storage Duration? Prepare_Stock->Storage_Duration Store_Minus_20 Aliquot and store at -20°C Storage_Duration->Store_Minus_20 Short-term Store_Minus_80 Aliquot and store at -80°C Storage_Duration->Store_Minus_80 Long-term Short_Term < 6 months Long_Term > 6 months

Figure 3: Decision tree for the storage and handling of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in stock solution Improper dissolution or solvent evaporationEnsure complete dissolution by vortexing and gentle warming. Use anhydrous DMSO and store in tightly sealed vials.
Precipitation in cell culture media Poor aqueous solubilityLower the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare fresh working solutions immediately before use.
Inconsistent experimental results Compound degradationAvoid repeated freeze-thaw cycles by aliquoting stock solutions. Store solutions at the recommended temperatures.
Cell toxicity High DMSO concentration or off-target effectsEnsure the final DMSO concentration is below 0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions. Always follow good laboratory practices and consult relevant safety data sheets before handling any chemical compounds.

References

Application Notes and Protocols for Sik-IN-3 in a Mouse Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs) have emerged as critical regulators of the innate immune system, balancing pro- and anti-inflammatory responses.[1][2] The SIK family, comprising SIK1, SIK2, and SIK3, modulates inflammatory signaling pathways, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases.[2][3] Sik-IN-3 is a potent pan-SIK inhibitor with high affinity for all three isoforms.[4] These application notes provide a comprehensive guide for utilizing this compound in murine models of inflammation, offering insights into its mechanism of action and detailed protocols for in vivo studies.

This compound is identified as Compound 6B and demonstrates potent inhibition of SIK1, SIK2, and SIK3 with IC50 values of 0.1, 0.3, and 0.8 nM, respectively.[4] A closely related compound, SIK-IN-1, has been shown to inhibit the release of the pro-inflammatory cytokine TNFα with an IC50 of 0.6 nM and stimulate the release of the anti-inflammatory cytokine IL-10 with an EC50 of 3 nM in lipopolysaccharide (LPS)-stimulated human macrophages.[4] This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory mediators underscores the therapeutic potential of SIK inhibitors in inflammatory conditions.[3][5]

Mechanism of Action

The anti-inflammatory effects of SIK inhibitors are primarily mediated through the regulation of key transcription factors and coactivators.[2] In macrophages, SIKs phosphorylate and thereby inactivate the CREB-regulated transcription coactivator 3 (CRTC3).[6] Inhibition of SIKs by compounds like this compound prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus and co-activate CREB-dependent transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[3][6]

Simultaneously, SIKs can influence the NF-κB signaling pathway, a central driver of pro-inflammatory cytokine production.[7] By modulating this pathway, SIK inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5][7] This dual mechanism of action—boosting IL-10 production while suppressing pro-inflammatory cytokines—positions SIK inhibitors as promising therapeutic agents for inflammatory diseases.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
SIK10.1
SIK20.3
SIK30.8

Data sourced from MedchemExpress.[4]

Table 2: In Vitro Immunomodulatory Activity of a Related SIK Inhibitor (SIK-IN-1)

ActivityTarget/StimulusIC50/EC50 (nM)Cell Type
Inhibition of TNFα releaseLPS0.6Human Macrophages
Stimulation of IL-10 releaseLPS3Human Macrophages

Data sourced from MedchemExpress.[4]

Mandatory Visualizations

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates Sik_IN_3 This compound SIK SIK1/2/3 Sik_IN_3->SIK inhibits pCRTC3 p-CRTC3 SIK->pCRTC3 phosphorylates CRTC3 CRTC3 CREB CREB CRTC3->CREB dephosphorylated form translocates to nucleus and binds to CREB Pro_inflammatory_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB_pathway->Pro_inflammatory_genes activates transcription IL10_gene IL-10 Gene CREB->IL10_gene activates transcription

Caption: Signaling pathway of this compound in macrophages.

Experimental_Workflow cluster_model Inflammation Model Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Induction Induce Inflammation (e.g., LPS injection or Collagen immunization) Treatment_group Administer this compound Induction->Treatment_group Vehicle_group Administer Vehicle Control Induction->Vehicle_group Monitoring Monitor Clinical Signs (e.g., weight loss, arthritis score) Treatment_group->Monitoring Vehicle_group->Monitoring Sampling Collect Samples (Blood, Tissues) Monitoring->Sampling Analysis Analyze Biomarkers (Cytokines, Histology) Sampling->Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation in Mice

This model is useful for rapidly evaluating the acute anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • 8-12 week old C57BL/6 mice

  • ELISA kits for murine TNF-α and IL-10

Protocol:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentration. A starting dose of 10-50 mg/kg can be considered for oral or intraperitoneal administration, based on data from other SIK inhibitors.[8]

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into at least two groups: Vehicle control and this compound treated.

    • Administer the prepared this compound solution or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

  • Induction of Inflammation:

    • One hour after treatment with this compound or vehicle, induce systemic inflammation by intraperitoneally injecting LPS at a dose of 10 mg/kg.[9][10]

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2-4 hours for peak TNF-α and IL-6 levels), collect blood samples via cardiac puncture under terminal anesthesia.[9][10]

    • Collect serum by allowing the blood to clot and then centrifuging.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α and IL-10 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis and is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory setting.

Materials:

  • This compound

  • Vehicle

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old male DBA/1J mice

  • Calipers for measuring paw thickness

  • ELISA kits for murine anti-collagen antibodies, TNF-α, and IL-6

  • Histology reagents

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize male DBA/1J mice at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.[2][11]

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.[11]

  • Treatment Protocol:

    • Begin treatment with this compound or vehicle at the onset of clinical signs of arthritis (typically around day 21-28) or prophylactically from the day of the first immunization.

    • Administer this compound or vehicle daily via oral gavage or another appropriate route. A starting dose of 10-50 mg/kg can be used and optimized.

  • Assessment of Arthritis:

    • Monitor the mice regularly (e.g., 3 times per week) for the incidence and severity of arthritis.

    • Clinical scoring can be performed on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling extending to the ankle, 4 = ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Sample Collection and Analysis (at the end of the study, e.g., day 42-49):

    • Collect blood for serum analysis of anti-collagen antibody titers and systemic cytokine levels (TNF-α, IL-6).

    • Harvest paws for histological analysis. Fix, decalcify, and embed the joints in paraffin. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis:

    • Compare the clinical scores, paw thickness, antibody titers, cytokine levels, and histological scores between the vehicle- and this compound-treated groups using appropriate statistical methods.

Disclaimer: The provided protocols are intended as a starting point. The optimal dosage, administration route, and timing for this compound may need to be determined empirically for each specific experimental setup. All animal experiments should be conducted in accordance with institutional guidelines and approved by the local animal care and use committee.

References

Application Notes and Protocols for In Vivo Administration of SIK Inhibitors, with Reference to Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1] They are key regulators of various physiological processes, including metabolism, inflammation, and bone formation.[2][3] SIKs exert their effects by phosphorylating and thereby inactivating transcriptional coactivators such as CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[4] The burgeoning interest in SIKs as therapeutic targets has led to the development of small molecule inhibitors. Sik-IN-3 is a potent pan-SIK inhibitor with high affinity for SIK1, SIK2, and SIK3. While specific in vivo administration protocols for this compound are not yet widely published, this document provides a comprehensive guide for its administration in preclinical animal models, drawing upon established methodologies for other well-characterized SIK inhibitors.

Signaling Pathway

The canonical SIK signaling pathway involves upstream activation by Liver Kinase B1 (LKB1) and downstream regulation of gene expression through the phosphorylation of CRTCs and Class IIa HDACs. This pathway can be modulated by cAMP/PKA signaling, which leads to the inhibitory phosphorylation of SIKs.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core SIK Module cluster_downstream Downstream Effectors LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates cAMP cAMP PKA PKA cAMP->PKA Activates PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates (Inactivates) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) Gene_Expression Target Gene Expression CRTCs->Gene_Expression Promotes HDACs->Gene_Expression Represses Sik_IN_3 This compound Sik_IN_3->SIK Inhibits

Caption: SIK Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data from In Vivo Studies of SIK Inhibitors

The following table summarizes dosages and administration routes for various SIK inhibitors used in murine models. This data can serve as a starting point for designing in vivo studies with this compound.

SIK InhibitorAnimal ModelAdministration RouteDosageVehicleReference
YKL-05-099MouseIntraperitoneal (IP)20 mg/kg5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline[4]
GLPG3970MouseOral (p.o.)3, 10, or 30 mg/kg, b.i.d.0.5% methylcellulose (B11928114)[5]
SK-124MouseOral (p.o.)2.5, 10, and 40 mg/kg, once dailyNot Specified[6]
GLPG3312MouseIntravenous (i.v.)1 mg/kgNot Specified[1]
GLPG3312MouseOral (p.o.)15 mg/kgNot Specified[1]

Experimental Protocols

General Considerations for In Vivo Administration
  • Animal Models: The choice of animal model will depend on the research question. Common models include C57BL/6J and BALB/c mice for immunological and metabolic studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Selection: Dose-ranging studies are recommended to determine the optimal therapeutic dose with minimal toxicity. The provided table of dosages for other SIK inhibitors can inform the starting dose range.

  • Vehicle Selection: The choice of vehicle is critical for drug solubility and bioavailability. Preliminary formulation studies should be conducted to identify a suitable vehicle for this compound. Common vehicles for preclinical studies are listed in the protocols below.

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering small molecules in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline, as used for YKL-05-099[4])

  • Sterile 1 ml syringes

  • Sterile 25-27 gauge needles

  • 70% Ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution under sterile conditions.

    • Dissolve this compound in the vehicle to the desired final concentration. Gentle warming or vortexing may be required to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[8]

    • Gently aspirate to ensure the needle is not in a blood vessel or the bladder.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any signs of distress or adverse reactions post-injection.

Protocol 2: Oral Gavage

Oral gavage ensures accurate dosing directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, as used for GLPG3970[5])

  • Sterile oral gavage needles (flexible-tipped needles are recommended to minimize injury[9])

  • Sterile 1 ml syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Suspension/Solution:

    • Weigh the required amount of this compound.

    • Prepare the vehicle. For a suspension, gradually add the vehicle to the compound while triturating to ensure a uniform mixture.

  • Animal Preparation:

    • Weigh the mouse to determine the correct gavage volume.

    • Properly restrain the mouse to immobilize the head and body.

  • Gavage:

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound formulation slowly.

    • Carefully remove the gavage needle.

  • Monitoring:

    • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[9]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study involving this compound administration.

InVivo_Workflow General In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation of this compound in appropriate vehicle Dose_Selection Dose Range Finding Study (if necessary) Formulation->Dose_Selection Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Baseline_Measures Baseline Measurements Animal_Acclimation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization Administration This compound Administration (IP, Oral, etc.) Randomization->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Blood, Tissue) Monitoring->Endpoint_Collection Biochemical_Analysis Biochemical Assays (e.g., ELISA, Western Blot) Endpoint_Collection->Biochemical_Analysis Histology Histological Analysis Endpoint_Collection->Histology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A generalized workflow for in vivo studies with SIK inhibitors.

Conclusion

The successful in vivo application of this compound relies on careful consideration of the administration route, dosage, and vehicle. The protocols and data presented here, derived from studies on structurally and functionally related SIK inhibitors, provide a robust framework for initiating preclinical investigations with this compound. It is imperative that researchers adapt these general guidelines to their specific experimental context and adhere to all relevant animal welfare regulations.

References

Application of Sik-IN-3 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that have emerged as critical regulators in various cellular processes, including cell proliferation, metabolism, and inflammation. Dysregulation of SIK activity has been implicated in the pathogenesis of numerous diseases, notably cancer. In many cancer types, elevated SIK expression is associated with tumor progression, metastasis, and resistance to therapy, making SIKs attractive targets for novel anti-cancer drug development.

Sik-IN-3 is a potent pan-inhibitor of SIKs, demonstrating high affinity for all three isoforms. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, offering a guide for investigating its mechanism of action and therapeutic potential. For comparative purposes, data for the well-characterized pan-SIK inhibitor HG-9-91-01 is also included.

Data Presentation

Inhibitor Activity

The inhibitory activity of this compound and the comparable inhibitor HG-9-91-01 against the three SIK isoforms is summarized below. This data is crucial for determining the effective concentrations for in vitro studies.

InhibitorTargetIC50 (nM)
This compound SIK10.1
SIK20.3
SIK30.8
HG-9-91-01 SIK10.92[1]
SIK26.6[1]
SIK39.6[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Cellular Activity

While specific IC50 values for this compound in various cancer cell lines are not yet widely published, the following table includes data for the comparable pan-SIK inhibitor HG-9-91-01 in select cancer cell lines to provide a general reference for expected potency.

Cancer Cell LineCancer TypeIC50 (µM) for HG-9-91-01
PANC-1Pancreatic CancerData not available; however, inhibition of SIK3 by HG-9-91-01 increased cytotoxicity of tumor-infiltrating lymphocytes[2]
MCF-7Breast CancerData not available; however, SIK3 knockdown increased tumor cell death in co-culture with T-cells[2]
SW480Colorectal CancerData not available; however, SIK3 knockdown increased tumor cell death in co-culture with T-cells[2]

Researchers are encouraged to perform their own dose-response studies to determine the IC50 of this compound in their specific cancer cell lines of interest.

Signaling Pathways Affected by this compound

This compound, as a pan-SIK inhibitor, is expected to modulate several key signaling pathways implicated in cancer progression. The following diagrams illustrate the putative mechanisms of action.

SIK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR SIK3 SIK3 TNFR->SIK3 activates IKK IKK SIK3->IKK phosphorylates This compound This compound This compound->SIK3 inhibits IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα degradation & nuclear translocation Pro_survival_genes Pro-survival Genes (e.g., Bcl-2, cIAP) NFkB_active->Pro_survival_genes promotes transcription Apoptosis_inhibition Apoptosis Inhibition Pro_survival_genes->Apoptosis_inhibition SIK_mTOR_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth Factors Growth Factors SIK3 SIK3 Growth Factors->SIK3 activate mTORC1 mTORC1 SIK3->mTORC1 activates This compound This compound This compound->SIK3 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis inhibits when dephosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth SIK_p53_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress SIK1 SIK1 Cellular Stress->SIK1 activates p53 p53 SIK1->p53 interacts with & positively regulates This compound This compound This compound->SIK1 inhibits p21 p21 p53->p21 promotes transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with varying concentrations of This compound seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability and IC50 value measure_absorbance->calculate_viability end End calculate_viability->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Western_Blot_Workflow start Start cell_lysis Lyse treated and control cells start->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (PVDF/NC) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

References

Measuring IL-10 Release After Sik-IN-3 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. Its production is tightly controlled, and dysregulation is associated with various inflammatory and autoimmune diseases. Salt-Inducible Kinases (SIKs) have emerged as key negative regulators of IL-10 production in myeloid cells, such as macrophages and dendritic cells. Pharmacological inhibition of SIKs presents a promising therapeutic strategy to boost endogenous IL-10 levels and promote an anti-inflammatory phenotype.

Sik-IN-3 is a potent and selective inhibitor of the SIK family of kinases (SIK1, SIK2, and SIK3). By inhibiting SIK activity, this compound promotes the nuclear translocation of the CREB-regulated transcription coactivator 3 (CRTC3). In the nucleus, CRTC3 co-activates the transcription factor CREB (cAMP response element-binding protein), leading to enhanced transcription of the IL10 gene and subsequent release of the IL-10 protein.[1][2][3] This application note provides detailed protocols for treating immune cells with this compound and measuring the subsequent release of IL-10, along with representative data and visualizations of the underlying signaling pathway and experimental workflows.

Data Presentation

The following tables summarize representative quantitative data obtained from studies using SIK inhibitors to modulate IL-10 release in macrophages. While specific data for this compound is proprietary, the data for the structurally related and well-characterized SIK inhibitor HG-9-91-01 is presented as a comparable example.

Table 1: Effect of SIK Inhibitor HG-9-91-01 on IL-10 Production by Bone Marrow-Derived Dendritic Cells (BMDCs)

TreatmentConcentrationIL-10 Concentration (pg/mL)Fold Increase vs. Zymosan alone
DMSO (Vehicle)-< 50-
Zymosan10 µg/mL1500 ± 2001
Zymosan + HG-9-91-01200 nM4500 ± 500~3
Zymosan + HG-9-91-01500 nM6000 ± 700~4

Data is representative and compiled from literature.[4][5] Values are presented as mean ± standard deviation.

Table 2: IC50 and EC50 Values for SIK Inhibitors

CompoundTargetIC50 (nM)IL-10 Potentiation EC50 (nM)
HG-9-91-01SIK10.92~200
SIK26.6
SIK39.6
ARN-3236SIK121.63Not Reported
SIK2< 1
SIK36.63

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[6][7] EC50 value represents the concentration of the inhibitor that produces 50% of the maximal potentiation of IL-10 production.[8][9]

Signaling Pathway

SIK_IL10_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 SIK SIK1/2/3 TLR4->SIK activates CRTC3_P p-CRTC3 SIK->CRTC3_P phosphorylates CRTC3 CRTC3 CRTC3_P->CRTC3 dephosphorylates CREB CREB CRTC3->CREB translocates to nucleus and binds to Sik_IN_3 This compound Sik_IN_3->SIK inhibits IL10_Gene IL-10 Gene CREB->IL10_Gene activates transcription IL10_mRNA IL-10 mRNA IL10_Gene->IL10_mRNA IL10_Protein IL-10 Protein IL10_mRNA->IL10_Protein translation Secretion IL10_Protein->Secretion secreted

Caption: SIK-mediated regulation of IL-10 production.

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound and Measurement of IL-10 by ELISA

This protocol describes the treatment of cultured macrophages with this compound followed by the quantification of secreted IL-10 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (for macrophage activation)

  • Phosphate Buffered Saline (PBS)

  • Sterile, tissue culture-treated plates (e.g., 24-well or 96-well)

  • Commercial IL-10 ELISA kit (human or mouse, as appropriate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Refrigerated centrifuge

Experimental Workflow:

ELISA_Workflow Cell_Seeding 1. Seed Macrophages Pre_treatment 2. Pre-treat with this compound or Vehicle (DMSO) Cell_Seeding->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate (e.g., 18-24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA 6. Perform IL-10 ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze Data ELISA->Data_Analysis

Caption: Workflow for measuring IL-10 release by ELISA.

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 24-well or 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

    • For example, seed RAW 264.7 cells at 2.5 x 10^5 cells/mL in a 24-well plate (0.5 mL per well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment and Macrophage Stimulation:

    • Prepare working solutions of this compound in complete culture medium. A typical concentration range to test is 100 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

    • Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is commonly used.

    • Add the LPS solution to the wells (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.[10]

    • Carefully collect the supernatant without disturbing the cell pellet.

    • The supernatant can be used immediately for ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[11]

  • IL-10 ELISA:

    • Perform the IL-10 ELISA according to the manufacturer's instructions. A general procedure is outlined below.[3][12]

    • a. Standard Preparation: Prepare a serial dilution of the recombinant IL-10 standard provided in the kit to generate a standard curve.

    • b. Plate Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody.

    • c. Blocking: Block the plate to prevent non-specific binding.

    • d. Sample and Standard Incubation: Add the prepared standards and collected supernatants to the appropriate wells and incubate.

    • e. Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.

    • f. Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • g. Substrate Addition: Wash the plate and add the TMB substrate. A blue color will develop.

    • h. Stop Reaction: Stop the reaction with the provided stop solution. The color will turn yellow.

    • i. Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-10 in each sample.

    • Normalize the data as needed (e.g., to cell number or total protein concentration) and perform statistical analysis.

Protocol 2: Intracellular IL-10 Staining and Flow Cytometry

This protocol allows for the identification and quantification of IL-10-producing cells within a heterogeneous population.

Materials:

  • Cells treated as described in Protocol 1 (steps 1 and 2).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer kit (commercially available)

  • Fluorochrome-conjugated antibodies:

    • Anti-IL-10 antibody

    • Isotype control antibody

    • Antibodies for cell surface markers (e.g., F4/80 or CD11b for macrophages)

  • Flow cytometer

Experimental Workflow:

Flow_Cytometry_Workflow Cell_Treatment 1. Treat Cells with this compound and LPS Protein_Transport_Inhibition 2. Add Protein Transport Inhibitor (e.g., Brefeldin A) Cell_Treatment->Protein_Transport_Inhibition Surface_Staining 3. Stain for Surface Markers Protein_Transport_Inhibition->Surface_Staining Fix_Perm 4. Fix and Permeabilize Cells Surface_Staining->Fix_Perm Intracellular_Staining 5. Stain for Intracellular IL-10 Fix_Perm->Intracellular_Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis 7. Analyze Data Flow_Cytometry->Data_Analysis

Caption: Workflow for intracellular IL-10 staining.

Procedure:

  • Cell Treatment and Protein Transport Inhibition:

    • Treat cells with this compound and LPS as described in Protocol 1.

    • For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 1-3 µg/mL) to the culture medium. This will cause IL-10 to accumulate inside the cells.[1][2]

  • Cell Harvesting and Surface Staining:

    • Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

    • Wash the cells with cold FACS buffer.

    • Stain for cell surface markers by incubating the cells with the appropriate fluorochrome-conjugated antibodies for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.[13]

    • Wash the cells with permeabilization buffer.

    • Centrifuge and discard the supernatant.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IL-10 antibody or an isotype control.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of IL-10-positive cells within the desired macrophage population.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the effects of this compound and other SIK inhibitors on IL-10 production. By utilizing these methods, scientists can effectively quantify the immunomodulatory potential of these compounds, contributing to the development of novel therapeutics for a range of inflammatory diseases. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in this exciting area of research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sik-IN-3 Dosage for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sik-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3 isoforms. It exhibits high potency with IC50 values of 0.1 nM, 0.3 nM, and 0.8 nM for SIK1, SIK2, and SIK3, respectively[1]. The SIK kinase family plays a crucial role in regulating various physiological processes, including inflammation and metabolism[2][3].

The primary mechanism of action for SIK inhibitors involves the modulation of downstream transcription factors. SIKs phosphorylate and thereby inactivate CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs) by sequestering them in the cytoplasm via 14-3-3 protein binding[4]. By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the altered expression of target genes. A key outcome of this in immune cells, such as macrophages, is the upregulation of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines like TNFα[1].

Q2: How should I dissolve and store this compound?

A2: For cell culture experiments, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to primary cells.

Q3: What is a good starting concentration for this compound in primary cells?

A3: A good starting point for determining the optimal concentration of this compound in your primary cell experiments is to perform a dose-response curve. Based on available data for a closely related compound in human macrophages, an EC50 of 3 nM was observed for the stimulation of LPS-induced IL-10 release[1]. Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point for your dose-response experiments. For longer-term experiments (e.g., 24-48 hours), a concentration of around 500 nM has been shown to be effective for the related pan-SIK inhibitor HG-9-91-01 in primary dendritic cells.

Q4: How can I confirm that the observed effects are due to SIK inhibition and not off-target effects?

A4: This is a critical question in kinase inhibitor studies. A multi-faceted approach is recommended to validate that your observed phenotype is a direct result of SIK inhibition:

  • Use a Structurally Unrelated SIK Inhibitor: One of the most robust methods is to repeat key experiments with a different, structurally unrelated SIK inhibitor (e.g., HG-9-91-01). If you observe the same phenotype, it is more likely to be an on-target effect.

  • Perform a Dose-Response Analysis: On-target effects should correlate with the known potency of the inhibitor. Off-target effects often require higher concentrations.

  • Genetic Knockdown: Use siRNA or shRNA to specifically knock down the SIK isoform(s) you believe to be responsible for the phenotype. If the genetic knockdown phenocopies the inhibitor's effect, this provides strong evidence for an on-target mechanism.

  • Rescue Experiment: If possible, overexpress a drug-resistant mutant of the target kinase. If this reverses the effect of the inhibitor, it confirms the on-target activity.

  • Consult Off-Target Databases: Research the known selectivity profile of this compound and be aware of any potential off-target kinases that could confound your results. For instance, the related inhibitor HG-9-91-01 is known to also inhibit Src family kinases, BTK, and FGF and Ephrin receptors.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Inhibitor Instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 4. Low Target Expression: The primary cells being used may have low endogenous expression of SIK kinases.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. For long-term experiments, consider refreshing the medium with newly added this compound every 24 hours. You can also perform a preliminary experiment to test the stability of this compound in your specific culture medium. 3. While this compound is expected to be cell-permeable, ensure proper dissolution in DMSO. 4. Confirm the expression of SIK1, SIK2, and SIK3 in your primary cells using Western blot or qPCR.
High levels of cell death 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. On-Target Toxicity: Inhibition of SIKs may be detrimental to the survival of your specific primary cell type. 3. Off-Target Toxicity: this compound may be inhibiting other kinases that are essential for cell survival.1. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Perform a vehicle control with the same amount of DMSO. 2. Lower the concentration of this compound and/or reduce the incubation time. Assess cell viability using assays like Annexin V/PI staining or a live/dead cell stain. 3. Use a lower, more specific concentration of this compound. Cross-validate with a structurally different SIK inhibitor to see if the toxicity is consistent.
Inconsistent results between experiments 1. Variability in Primary Cells: Primary cells from different donors or different preparations can have inherent biological variability. 2. Inhibitor Degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. 3. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition.1. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. Always characterize your primary cells (e.g., surface markers) before each experiment. 2. Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles. 3. Standardize your cell culture protocols, including seeding density and media preparation.

Data Presentation

Table 1: Potency of this compound and a Related Compound in Primary Immune Cells

CompoundTarget(s)AssayCell TypePotencyReference
This compound SIK1, SIK2, SIK3Kinase Assay-IC50: 0.1, 0.3, 0.8 nM[1]
SIK-IN-1SIKsTNFα ReleaseHuman MacrophagesIC50: 0.6 nM[1]
SIK-IN-1SIKsLPS-induced IL-10 ReleaseHuman MacrophagesEC50: 3 nM[1]
HG-9-91-01SIK1, SIK2, SIK3Kinase Assay-IC50: 0.92, 6.6, 9.6 nM
HG-9-91-01SIKsZymosan-induced IL-10Mouse BMDCsEC50: ~200 nM

Experimental Protocols

Protocol 1: Dose-Response of this compound on Cytokine Production in Primary Human Macrophages

This protocol details the steps to determine the optimal concentration of this compound for modulating cytokine production in primary human monocyte-derived macrophages (MDMs).

  • Isolation and Differentiation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

  • This compound Treatment and LPS Stimulation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, harvest the differentiated macrophages and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere for at least 2 hours.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control with the equivalent highest concentration of DMSO.

    • Pre-treat the macrophages with the different concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 18-24 hours.

  • Cytokine Analysis:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of IL-10 and TNFα in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentrations against the log of the this compound concentration.

    • Calculate the EC50 for IL-10 induction and the IC50 for TNFα inhibition using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of CRTC3 Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of a key downstream target, CRTC3.

  • Cell Treatment and Lysis:

    • Seed differentiated primary macrophages in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Treat the cells with the determined optimal concentration of this compound (from Protocol 1) or vehicle for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CRTC3 (at the relevant SIK phosphorylation site) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total CRTC3 and a loading control (e.g., GAPDH or β-actin).

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • A decrease in the ratio of phospho-CRTC3 to total CRTC3 in the this compound treated samples compared to the vehicle control would confirm the on-target activity of the inhibitor.

Visualizations

SIK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates SIKs SIK1/2/3 TLR4->SIKs Activates CRTC3_P p-CRTC3 (Inactive) + 14-3-3 SIKs->CRTC3_P Phosphorylates HDACs_P p-HDACs (Inactive) + 14-3-3 SIKs->HDACs_P Phosphorylates Sik_IN_3 This compound Sik_IN_3->SIKs Inhibits CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 Dephosphorylation CREB CREB CRTC3->CREB Co-activates HDACs HDACs (Active) HDACs_P->HDACs Dephosphorylation TNFa Pro-inflammatory Gene Transcription (e.g., TNFα) HDACs->TNFa Represses Nucleus Nucleus IL10 IL-10 Gene Transcription CREB->IL10 Experimental_Workflow Start Start: Primary Cell Isolation (e.g., Human Monocytes) Differentiation Differentiation (e.g., with M-CSF for 7 days) Start->Differentiation Seeding Seed Differentiated Cells (e.g., Macrophages) Differentiation->Seeding Pretreat Pre-treatment: Dose-response of this compound (2 hours) Seeding->Pretreat Stimulate Stimulation (e.g., LPS for 18-24h) Pretreat->Stimulate Collect Collect Supernatants and/or Cell Lysates Stimulate->Collect Analysis Downstream Analysis: - ELISA (Cytokines) - Western Blot (p-CRTC3) - qPCR (Gene Expression) Collect->Analysis End End: Data Analysis & Interpretation Analysis->End Troubleshooting_Tree Start Experiment Fails: No Effect or High Toxicity Check_Conc Is the this compound concentration optimal? Start->Check_Conc No Effect Check_Viability Is cell viability compromised? Start->Check_Viability High Toxicity Dose_Response Action: Perform Dose-Response (1 nM - 10 µM) Check_Conc->Dose_Response No Check_Target Is it an on-target effect? Check_Conc->Check_Target Yes Lower_Conc Action: Lower Concentration & Reduce Incubation Time Check_Viability->Lower_Conc Yes Check_DMSO Action: Check final DMSO conc. (<0.5%) Run vehicle control. Check_Viability->Check_DMSO No Success Problem Solved Dose_Response->Success Lower_Conc->Success Check_DMSO->Success Use_Alternative Action: Use structurally unrelated SIK inhibitor (e.g., HG-9-91-01) Check_Target->Use_Alternative Unsure Genetic_KD Action: Use siRNA/shRNA for SIKs Check_Target->Genetic_KD Unsure Check_Reagents Are reagents/cells okay? Check_Target->Check_Reagents Yes, but still fails Use_Alternative->Success Genetic_KD->Success New_Aliquots Action: Use fresh this compound aliquot. Check media & supplements. Check_Reagents->New_Aliquots No QC_Cells Action: Perform QC on primary cells (markers, viability). Check_Reagents->QC_Cells No New_Aliquots->Success QC_Cells->Success

References

Potential off-target effects of Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sik-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family. Its primary targets are SIK1, SIK2, and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation.

Q2: What are the known on-target IC50 values for this compound?

This compound exhibits low nanomolar potency against the SIK isoforms. The reported half-maximal inhibitory concentrations (IC50) are:

  • SIK1: 0.1 nM

  • SIK2: 0.3 nM

  • SIK3: 0.8 nM

Q3: What are the potential off-target effects of this compound?

As with many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may exhibit off-target activity against other kinases. While a comprehensive kinome scan for this compound is not publicly available, data from structurally similar pan-SIK inhibitors like GLPG3312, HG-9-91-01, and YKL-05-099 can provide insights into potential off-targets.

Based on studies of these related compounds, potential off-target kinases for this compound may include members of the Src family (e.g., SRC, LCK, YES), BTK, FGFRs, Ephrin receptors, and CSF1R.[1][2] It is crucial to experimentally verify the selectivity of this compound in your specific experimental system.

Q4: Is there evidence of this compound causing paradoxical pathway activation?

Paradoxical activation, where a kinase inhibitor leads to the unexpected activation of the pathway it is supposed to inhibit, has been observed with some kinase inhibitors. However, current research on pan-SIK inhibitors has not demonstrated a consistent paradoxical activation of major signaling pathways. For instance, one study showed that the pan-SIK inhibitor HG-9-91-01 did not affect the RANKL-induced activation of ERK1/2, JNK, p38, or NF-κB signaling pathways in RAW264.7 cells.[3][4] Nevertheless, it is advisable to monitor key downstream signaling nodes of the SIK pathway and related pathways to rule out any unexpected activation in your specific cellular context.

Q5: What are the potential cytotoxic effects of this compound?

The cytotoxic effects of this compound can be cell-type dependent. For example, the related pan-SIK inhibitor YKL-05-099 was reported to be non-toxic at concentrations less than 10 µM in bone marrow-derived macrophages.[5] However, it is essential to determine the cytotoxic profile of this compound in your specific cell lines of interest using standard viability assays such as the MTT or CellTiter-Glo assay.

Quantitative Data Summary: Off-Target Profile of a Pan-SIK Inhibitor (GLPG3312)

The following table summarizes the off-target profile of GLPG3312, a potent pan-SIK inhibitor, against a panel of 380 kinases.[1][6][7] This data can serve as a reference for potential off-targets of this compound.

Kinase TargetIC50 (nM)
SIK1 (On-Target) 2.0
SIK2 (On-Target) 0.7
SIK3 (On-Target) 0.6
DDR157
ABL1< 50
ALK5< 50
AMPK< 50
FMS< 50
LynA< 50
TGFβR2< 50

Experimental Protocols & Troubleshooting Guides

Biochemical Kinase Assays

Diagram: General Workflow for a Biochemical Kinase Assay

G cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_reagents Combine Kinase, Substrate, and this compound prep_kinase->add_reagents prep_substrate Prepare Substrate & ATP Solution prep_substrate->add_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents incubate Incubate at Optimal Temperature and Time add_reagents->incubate add_detection Add Detection Reagent (e.g., ADP-Glo) incubate->add_detection read_plate Read Signal (Luminescence/Fluorescence) add_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: A generalized workflow for performing an in vitro biochemical kinase assay to determine the IC50 of this compound.

Troubleshooting Guide: Biochemical Kinase Assays

IssuePossible Cause(s)Troubleshooting Steps
High Variability Between Replicates - Pipetting errors- Inadequate mixing of reagents- Compound precipitation- Edge effects in the microplate- Ensure pipettes are calibrated and use proper technique.- Thoroughly mix all master mixes before dispensing.- Visually inspect for precipitation; check compound solubility in the assay buffer.- Avoid using the outer wells of the plate or fill them with buffer.[8]
Low or No Kinase Activity - Inactive enzyme (degradation, improper storage)- Incorrect ATP or substrate concentration- Suboptimal buffer conditions (pH, salt)- Use a fresh aliquot of kinase and ensure proper storage.- Verify the concentrations of ATP and substrate; use a concentration near the Km for ATP.- Optimize the assay buffer composition.
Positive Control Inhibitor Shows No Effect - Inactive inhibitor stock- High ATP concentration outcompeting the inhibitor- Incorrect assay conditions- Prepare a fresh stock of the positive control inhibitor.- Lower the ATP concentration to be at or below the Km of the kinase.- Verify that the assay conditions are optimal for the control inhibitor.[9]
False Positives/Negatives - Compound interference with the detection system (e.g., fluorescence quenching or enhancement)- Non-specific inhibition (e.g., compound aggregation)- Run a control experiment without the kinase to check for compound interference.- Include a counter-screen with a different assay format.- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to minimize aggregation.[10]
Cellular Thermal Shift Assay (CETSA)

Diagram: CETSA Experimental Workflow

G cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis treat_cells Incubate cells with This compound or vehicle heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells (e.g., freeze-thaw) heat_shock->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for SIKs centrifuge->western_blot plot_curve Plot melting curve western_blot->plot_curve determine_shift Determine thermal shift (ΔTm) plot_curve->determine_shift

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement of this compound in cells.

Troubleshooting Guide: CETSA

IssuePossible Cause(s)Troubleshooting Steps
No or Weak Target Protein Signal - Low endogenous expression of the target protein- Inefficient antibody- Insufficient protein loading- Use a cell line with higher target expression or an overexpression system.- Validate the primary antibody and optimize its concentration.- Increase the amount of protein loaded onto the gel.[11]
High Background on Western Blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase the blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[11]
No Thermal Shift with a Known Inhibitor - Inhibitor is not cell-permeable- Incorrect heating temperature or duration- Inhibitor concentration is too low- Confirm cell permeability using an orthogonal assay.- Optimize the heat challenge conditions for the specific target protein.- Test a higher concentration of the inhibitor.[11][12]
Inconsistent Results Between Replicates - Uneven cell seeding- Inaccurate pipetting- Temperature variations across the heating block- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes.- Use a thermal cycler with good temperature uniformity.[11]
Cytotoxicity Assay (MTT Assay)

Diagram: MTT Assay Workflow

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Addition & Incubation cluster_solubilization Formazan (B1609692) Solubilization cluster_readout Absorbance Reading seed_cells Seed cells in a 96-well plate add_inhibitor Add serial dilutions of this compound seed_cells->add_inhibitor incubate_treatment Incubate for desired duration (e.g., 48-72h) add_inhibitor->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilization buffer (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570nm add_solvent->read_absorbance

Caption: The workflow for assessing the cytotoxicity of this compound using the MTT colorimetric assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48-72 hours).[13]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways

Diagram: Simplified SIK Signaling Pathway

G cluster_upstream Upstream Signals cluster_activation SIK Activation cluster_inhibition SIK Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Responses Hormones Hormones/ Growth Factors LKB1 LKB1 Hormones->LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTCs CRTCs SIK->CRTCs Phosphorylates (Inactivates) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) SikIN3 This compound SikIN3->SIK Inhibits Gene_Expression Altered Gene Expression CRTCs->Gene_Expression Regulates HDACs->Gene_Expression Regulates Metabolism Metabolism Gene_Expression->Metabolism Inflammation Inflammation Gene_Expression->Inflammation

References

Sik-IN-3 stability in different media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the salt-inducible kinase (SIK) inhibitor, Sik-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] To minimize degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][2]

Q2: What is the expected stability of this compound in aqueous solutions or cell culture media?

Q3: I am observing a loss of inhibitory activity in my cell-based assay. What could be the cause?

A3: A loss of activity could be due to several factors:

  • Degradation in Media: this compound may be degrading in the cell culture medium over the course of your experiment.[3]

  • Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[4]

  • Adsorption to Plasticware: The compound may be adsorbing to the surface of your culture plates or tubes.[3]

  • Incorrect Concentration: Errors in dilution or calculation may result in a lower-than-expected final concentration.

To troubleshoot, consider performing a stability assessment of this compound in your specific experimental media (see Protocol 1) and always use freshly prepared dilutions from a properly stored stock solution.

Q4: I see a precipitate in my stock solution after thawing. Is it still usable?

A4: The formation of a precipitate may indicate that the compound has poor solubility in the solvent or has degraded into an insoluble product.[3] It is not recommended to use a stock solution with a visible precipitate. To avoid this, ensure the stock concentration is not above the solubility limit in DMSO and consider preparing a more dilute stock solution.[3]

Data Presentation

Due to the lack of specific published stability data for this compound, the following tables provide general guidelines for the storage and handling of small molecule kinase inhibitors, which should be applied to this compound.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid (Powder)N/A-20°C or -80°CUp to several yearsStore in a tightly sealed, light-protected container. Keep desiccated.[2]
Stock SolutionAnhydrous DMSO-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.[2]
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsUse tightly sealed vials to prevent water absorption by DMSO.[2]
Working SolutionAqueous Buffer / Cell Culture Media4°C or 37°CPrepare fresh for each experimentStability in aqueous media is not guaranteed and should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol provides a general method to determine the stability of this compound in your specific aqueous buffer or cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer or cell culture medium (e.g., DMEM with 10% FBS)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to the final working concentration you use in your experiments in your chosen aqueous buffer or cell culture medium.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately via HPLC/LC-MS or store it at -80°C for later analysis. This serves as your 100% reference.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Timepoints: At various time points throughout your typical experiment duration (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.

  • Sample Preparation for Analysis: If your medium contains proteins (e.g., serum), precipitate them by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.[2]

  • Analysis: Analyze all timepoint samples by HPLC or LC-MS.

  • Data Interpretation: Quantify the peak area of the parent this compound compound at each time point and normalize it to the T=0 sample. A decrease in the peak area over time indicates degradation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways regulated by Salt-Inducible Kinases (SIKs).

SIK_LKB1_CRTC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK LKB1->SIK Activates CRTC CRTC (inactive) SIK->CRTC Phosphorylates CRTC_P P-CRTC (inactive) CRTC->CRTC_P FourteenThreeThree 14-3-3 CRTC_P->FourteenThreeThree CRTC_dephosph CRTC (active) CRTC_P->CRTC_dephosph Dephosphorylation (SIK inhibition) FourteenThreeThree->CRTC_P Sequesters in Cytoplasm CREB CREB Gene_Expression Gene Expression CREB->Gene_Expression Nucleus Nucleus Cytoplasm Cytoplasm CRTC_dephosph->CREB Co-activates

Caption: The LKB1-SIK-CRTC signaling pathway.

SIK_PKA_HDAC_Pathway cluster_cytoplasm_2 Cytoplasm cluster_nucleus_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates SIK SIK (active) PKA->SIK Inhibits SIK_inactive SIK (inactive) SIK->SIK_inactive HDAC Class IIa HDAC (active) SIK->HDAC Phosphorylates HDAC_P P-HDAC (inactive) HDAC->HDAC_P FourteenThreeThree_2 14-3-3 HDAC_P->FourteenThreeThree_2 HDAC_dephosph Class IIa HDAC (active) HDAC_P->HDAC_dephosph Dephosphorylation (SIK inhibition) FourteenThreeThree_2->HDAC_P Sequesters in Cytoplasm MEF2 MEF2 Gene_Repression Gene Repression MEF2->Gene_Repression Nucleus_2 Nucleus Cytoplasm_2 Cytoplasm HDAC_dephosph->MEF2 Inhibits

Caption: The PKA-SIK-HDAC signaling pathway.

Experimental Workflow

Stability_Assay_Workflow Start Start: Prepare 10 mM This compound in DMSO Dilute Dilute to working concentration in experimental media Start->Dilute T0 T=0 Sample: Analyze immediately or store at -80°C Dilute->T0 Incubate Incubate at experimental conditions (e.g., 37°C) Dilute->Incubate Analyze Analyze all samples by HPLC / LC-MS T0->Analyze Timepoints Collect aliquots at various time points (e.g., 2, 4, 8, 24h) Incubate->Timepoints Precipitate Protein Precipitation (if necessary) Timepoints->Precipitate Precipitate->Analyze End End: Quantify remaining This compound vs. T=0 Analyze->End

Caption: Workflow for assessing this compound stability.

References

Troubleshooting Sik-IN-3 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Sik-IN-3, a potent inhibitor of Salt-Inducible Kinases (SIKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3][4] It exhibits strong inhibitory activity with IC50 values in the low nanomolar range.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Most kinase inhibitors, which are often lipophilic, exhibit good solubility in DMSO.

Q3: I am observing a precipitate in my aqueous buffer after diluting the this compound DMSO stock solution. What is causing this and how can I prevent it?

This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, ensure the final concentration of DMSO in your experimental medium is low (ideally below 1%). You can also try serial dilutions in your aqueous buffer to determine the kinetic solubility limit.

Q4: Can I heat or sonicate my this compound solution to improve its solubility?

Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of kinase inhibitors. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Q5: What are the best practices for storing this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.

Problem Possible Cause Recommended Solution(s)
This compound powder is difficult to dissolve in DMSO. - Insufficient mixing. - Low quality or hydrated DMSO. - Compound has reached its solubility limit in DMSO.- Vortex the solution for several minutes. - Use fresh, anhydrous (dry) DMSO. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Briefly sonicate the solution in a water bath.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous buffer.- Lower the final concentration of this compound in your assay. - Decrease the final percentage of DMSO in the aqueous buffer (aim for <1%). - Perform a serial dilution of the DMSO stock directly into the aqueous buffer to find the solubility threshold.
The solution becomes cloudy or shows precipitation over time during the experiment. The compound is slowly precipitating out of the aqueous solution due to instability or saturation.- Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., ethanol) to your aqueous buffer to improve stability. - Ensure the pH of your buffer is optimal for this compound solubility (if known).
Inconsistent or unexpected experimental results. - Inaccurate concentration of the inhibitor due to incomplete dissolution or precipitation. - Degradation of the compound.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions properly in aliquots at low temperatures.

Quantitative Solubility Data

Compound Solvent Solubility
HG-9-91-01DMSO100 mg/mL[5]
YKL-06-062DMSO< 1 mg/mL[6]

Note: This data is for other SIK inhibitors and should be used as a general reference only. The solubility of this compound may differ.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound will be required for this calculation and should be provided on the product datasheet.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously for several minutes until the powder is completely dissolved.

  • Assist Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate in a water bath for a short period.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

General Protocol for Diluting this compound into Aqueous Buffer
  • Prepare Intermediate Dilutions (Optional but Recommended): To minimize the risk of precipitation, perform serial dilutions of the high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration.

  • Add to Aqueous Buffer: While vortexing the aqueous buffer, slowly add the appropriate volume of the this compound DMSO stock (or intermediate dilution) to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is as low as possible, ideally below 1%, to maintain the solubility of this compound and to minimize any potential solvent effects on the experiment.

  • Visual Inspection: Observe the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Signaling Pathways and Experimental Workflows

SIK Signaling Pathway

The Salt-Inducible Kinases (SIKs) are key regulators of various cellular processes. They are activated by the upstream kinase LKB1. Once active, SIKs phosphorylate and inhibit the activity of transcriptional co-activators, such as the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), by promoting their sequestration in the cytoplasm. Inhibition of SIKs by compounds like this compound prevents this phosphorylation, leading to the translocation of CRTCs and HDACs to the nucleus, where they can activate gene transcription.

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC CRTCs SIK->CRTC Phosphorylates (Inhibits) HDAC Class IIa HDACs SIK->HDAC Phosphorylates (Inhibits) Sik_IN_3 This compound Sik_IN_3->SIK Inhibits Nucleus Nucleus CRTC->Nucleus Translocation HDAC->Nucleus Translocation Cytoplasm Cytoplasm Transcription Gene Transcription

Caption: SIK Signaling Pathway and the effect of this compound.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow outlines the logical steps to diagnose and resolve solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve This compound in DMSO Check_Dissolution Is the solution clear? Start->Check_Dissolution Troubleshoot_DMSO Troubleshoot DMSO Dissolution: - Vortex longer - Gentle warming (37°C) - Sonicate - Use fresh, anhydrous DMSO Check_Dissolution->Troubleshoot_DMSO No Dilute_Aqueous Dilute into Aqueous Buffer Check_Dissolution->Dilute_Aqueous Yes Troubleshoot_DMSO->Check_Dissolution Check_Precipitation Does a precipitate form? Dilute_Aqueous->Check_Precipitation Troubleshoot_Aqueous Troubleshoot Aqueous Solubility: - Lower final concentration - Decrease final DMSO % - Add surfactant/co-solvent Check_Precipitation->Troubleshoot_Aqueous Yes Proceed Proceed with Experiment Check_Precipitation->Proceed No Troubleshoot_Aqueous->Dilute_Aqueous

Caption: Workflow for troubleshooting this compound solubility issues.

References

How to minimize Sik-IN-3 toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sik-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term experiments and mitigating potential toxicity associated with the use of this compound, a salt-inducible kinase (SIK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are based on established best practices for working with SIK and other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes three isoforms: SIK1, SIK2, and SIK3.[1][2][3] These kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and cell growth.[1][2][3][4][5] SIKs exert their effects by phosphorylating and thereby regulating the cellular localization and activity of transcription factors and co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and class IIa histone deacetylases (HDACs).[1][6][7][8] By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets, leading to their nuclear translocation and modulation of gene expression.[6][7]

Q2: What are the primary causes of toxicity in long-term experiments with this compound?

A2: Toxicity in long-term cell culture experiments with kinase inhibitors like this compound can arise from several factors:

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases besides the SIK family, leading to unintended biological effects and cytotoxicity.[9][10] The structural similarity of the ATP-binding pocket across the human kinome makes achieving absolute specificity challenging.

  • Solvent Toxicity: this compound is likely dissolved in a solvent such as DMSO. High final concentrations of DMSO in the cell culture medium (typically above 0.1% to 0.5%) can be independently toxic to cells.[9]

  • Compound Instability: Over long incubation periods at 37°C, the inhibitor may degrade in the culture medium. These degradation byproducts could be more toxic than the parent compound.[9][10]

  • High Effective Concentration: Using concentrations that far exceed the IC50 value for the target SIK isoforms increases the probability of engaging lower-affinity off-target kinases and inducing toxicity.[10]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to differences in their genetic background, expression levels of the target kinases, and activity of compensatory signaling pathways.

Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial to identify a therapeutic window where you observe the desired on-target effect (e.g., inhibition of SIK signaling) with minimal cytotoxicity. It is recommended to perform a cytotoxicity assay (e.g., MTT, MTS, or resazurin (B115843) assay) in parallel with an assay for on-target activity (e.g., Western blot for phosphorylation of a known SIK substrate).

Q4: How often should I replace the medium containing this compound in a long-term experiment?

A4: For experiments lasting several days or weeks, it is good practice to replace the medium with freshly prepared this compound-containing medium every 24 to 72 hours.[11] This helps to maintain a consistent concentration of the active compound, replenish nutrients, and remove metabolic waste, thereby reducing the risk of toxicity from compound degradation and nutrient depletion.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in long-term experiments.

Issue Possible Cause Recommended Solution
High cell toxicity observed even at low concentrations. The cell line is highly sensitive to this compound.Perform a dose-response curve starting from a very low concentration (e.g., sub-nanomolar) to precisely determine the IC50 for cytotoxicity. Consider using a less sensitive cell line if the therapeutic window is too narrow.
The inhibitor has potent off-target effects on kinases essential for cell survival.1. Use the lowest effective concentration that inhibits the primary target. 2. Validate the phenotype using a structurally unrelated SIK inhibitor or a genetic approach (e.g., siRNA/CRISPR knockdown of SIK isoforms) to confirm the effect is on-target.[10]
Loss of inhibitor effect over time. Compound degradation in the culture medium.1. For long-term experiments, replenish the medium with freshly prepared inhibitor every 24-48 hours.[11] 2. Assess the stability of this compound in your specific media and conditions if the problem persists.
Poor cell permeability or active efflux of the inhibitor.Review the physicochemical properties of the inhibitor. If permeability is low, consider using a different inhibitor or a formulation designed for better cell penetration.
Variability between experimental replicates. Inconsistent inhibitor concentration due to pipetting errors or serial dilutions.Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes for accuracy.[9]
Differences in cell density, passage number, or overall cell health.Standardize cell culture procedures. Ensure consistent cell seeding densities and use cells within a similar passage number range for all experiments.
Precipitation of the inhibitor in the culture medium.Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation occurs, try preparing the final dilution in pre-warmed medium and vortexing gently. Consider using a lower concentration.

Quantitative Data Summary

The following tables provide illustrative inhibitory concentration (IC50) data for several known SIK inhibitors. This data can serve as a reference for understanding the expected potency and selectivity profiles of compounds like this compound. Actual values for this compound must be determined experimentally.

Table 1: Potency of Select SIK Inhibitors Against SIK Isoforms

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
HG-9-91-010.926.69.6[1][12]
Bosutinib<3<318[1]
ARN-323621<16[12]
MRIA9516180127[13]

Table 2: Example of an Off-Target Kinase Profile for a Pan-SIK Inhibitor (HG-9-91-01)

Off-Target KinaseIC50 (nM)Comments
SRC>100Also inhibits other tyrosine kinases
YES>100including BTK, FGFR1, and ephrin
BTK>100receptors.[12]
FGFR1>100

Data is illustrative and compiled from various public sources. Actual values may vary depending on assay conditions.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the SIK signaling pathway and a general workflow for assessing this compound toxicity.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PKA PKA GPCR->PKA cAMP LKB1_stim Upstream Signals (e.g., LKB1 activation) SIK SIK1/2/3 LKB1_stim->SIK Activates PKA->SIK Inhibits HDAC Class IIa HDACs SIK->HDAC Phosphorylates CRTC CRTCs SIK->CRTC Phosphorylates HDAC_P p-HDAC HDAC->HDAC_P CRTC_P p-CRTC CRTC->CRTC_P Prot1433 Cytoplasmic Sequestration HDAC_P->Prot1433 Binds CRTC_P->Prot1433 Binds Sik_IN_3 This compound Sik_IN_3->SIK Inhibits HDAC_nuc HDACs MEF2 MEF2 HDAC_nuc->MEF2 Deacetylates (Inhibits) CRTC_nuc CRTCs CREB CREB CRTC_nuc->CREB Co-activates Gene_Repression Gene Repression MEF2->Gene_Repression Gene_Activation Gene Activation CREB->Gene_Activation

Caption: SIK signaling pathway and mechanism of this compound action.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A1 Prepare this compound stock (e.g., 10 mM in DMSO) A3 Prepare serial dilutions of this compound in media A1->A3 A2 Seed cells at optimal density for long-term culture B1 Treat cells with this compound and vehicle control (DMSO) A2->B1 A3->B1 B2 Incubate for desired duration (e.g., 24h, 48h, 72h, etc.) B1->B2 B3 Replenish media with fresh inhibitor every 24-48h B2->B3 B3->B2 Continue treatment B4 Monitor cell morphology and confluency daily B3->B4 C1 Cytotoxicity Assay (e.g., MTT / Resazurin) B4->C1 C2 On-Target Activity Assay (e.g., Western Blot for p-CRTC) B4->C2 C3 Data Analysis: Determine IC50 (Toxicity) and EC50 (Activity) C1->C3 C2->C3 C4 Determine Therapeutic Window C3->C4

References

Interpreting unexpected results with Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sik-IN-3, a potent inhibitor of Salt-Inducible Kinases (SIKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes three isoforms: SIK1, SIK2, and SIK3.[1][2] It functions by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream targets.[3] The primary and most studied downstream effectors of SIKs are the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[4] By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows them to translocate from the cytoplasm to the nucleus, where they can modulate gene expression.[5]

Q2: What are the expected cellular effects of this compound treatment?

The expected effects of this compound are context-dependent but are primarily linked to its role in inflammation and metabolism. In immune cells like macrophages, SIK inhibition is expected to:

  • Increase anti-inflammatory cytokine production: Specifically, it should lead to a significant increase in Interleukin-10 (IL-10) release.[2][5]

  • Decrease pro-inflammatory cytokine production: A common outcome is the reduced secretion of Tumor Necrosis Factor-alpha (TNFα) in response to stimuli like lipopolysaccharide (LPS).[2]

  • Promote a pro-resolution macrophage phenotype (M2): SIK inhibition can override polarizing signals and push macrophages towards a state associated with tissue repair.[5]

Beyond immunology, SIK inhibition has been implicated in various physiological processes, including metabolism, bone formation, and cancer, where the outcomes can be isoform-specific.[3][4]

Q3: How potent is this compound against the different SIK isoforms?

This compound is a pan-SIK inhibitor, meaning it potently inhibits all three SIK isoforms at very low nanomolar concentrations.

KinaseIC50 (nM)
SIK10.1
SIK20.3
SIK30.8
Data sourced from MedchemExpress.[2]

SIK Signaling Pathway Overview

The diagram below illustrates the canonical SIK signaling pathway and the point of intervention for this compound.

SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA (cAMP) PKA->SIK Inhibits CRTC_HDAC CRTC / HDAC SIK->CRTC_HDAC Phosphorylates Sik_IN_3 This compound Sik_IN_3->SIK Inhibits pCRTC_HDAC p-CRTC / p-HDAC Complex [p-CRTC/p-HDAC]:14-3-3 (Sequestered) pCRTC_HDAC->Complex Binds Prot_1433 14-3-3 Prot_1433->Complex CREB CREB CRTC_HDAC->CREB Co-activates Gene_Expression Target Gene Expression (e.g., IL-10) CREB->Gene_Expression Promotes

Caption: Canonical SIK signaling pathway and mechanism of this compound action.

Troubleshooting Guides

Issue 1: No observable effect on downstream targets (e.g., no increase in IL-10, no change in CRTC phosphorylation).

Q: I've treated my cells with this compound but I'm not seeing the expected downstream effects. What could be wrong?

A: This is a common issue that can arise from several factors, from the compound itself to the experimental setup. Here is a logical workflow to diagnose the problem.

No_Effect_Troubleshooting Start No Effect Observed Check_Compound 1. Verify Compound Integrity - Confirm correct storage (-20°C) - Prepare fresh stock solution - Check solubility in media Start->Check_Compound Check_Dose 2. Review Dose and Duration - Perform dose-response curve - Is treatment time sufficient for  transcriptional changes (e.g., 6-24h)? Check_Compound->Check_Dose Check_Model 3. Assess Cellular Model - Confirm SIK1/2/3 expression  in your cell type (RT-qPCR/Western) - Is the pathway active at baseline? Check_Dose->Check_Model Check_Assay 4. Validate Assay Performance - Include positive controls  (e.g., Forskolin to inhibit SIKs) - Check antibody/ELISA kit validity Check_Model->Check_Assay Conclusion Problem Identified Check_Assay->Conclusion

Caption: Troubleshooting workflow for experiments with no observable effect.

Detailed Steps & Explanations:

  • Compound Integrity: Ensure your this compound stock is viable. Small molecule inhibitors can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Always prepare fresh dilutions from a master stock for each experiment.

  • Dose and Duration: The effective concentration can vary between cell types. A dose-response experiment (e.g., 1 nM to 1 µM) is critical. Furthermore, transcriptional and translational events take time. For cytokine release (IL-10), an incubation period of 6-24 hours is often required.

  • Cellular Model: this compound requires the presence of SIK kinases to function. Verify that your cell line or primary cells express SIK1, SIK2, and/or SIK3. SIK2 and SIK3 are ubiquitously expressed, while SIK1 expression can be low but inducible. If the SIK pathway has very low basal activity in your cells, the effect of an inhibitor may be minimal without an appropriate stimulus (e.g., LPS).

  • Assay Validation: Your measurement system must be working correctly.

    • Positive Control: Use a compound known to modulate the pathway through a different mechanism. For example, Forskolin increases cAMP, which leads to PKA-mediated inhibition of SIKs, and should mimic the effect of this compound.[6][7]

    • Negative Control: Ensure your vehicle control (e.g., DMSO) has no effect.

    • Reagent Quality: For Western blots, validate your phospho-specific antibodies. For ELISAs, check the expiration date and performance of the kit with a known standard.

Issue 2: Unexpected Cell Toxicity or Off-Target Effects.

Q: I'm observing significant cell death or unexpected phenotypes that don't align with SIK inhibition. What is happening?

A: While this compound is potent, like most kinase inhibitors, it is not perfectly selective.[8] Unexpected effects can stem from off-target kinase inhibition or, in some cases, paradoxical pathway activation.[9]

Potential Off-Target Considerations:

Kinase inhibitors are often tested against a panel of other kinases to determine their selectivity.[10] While a specific selectivity profile for this compound is not publicly available, researchers should be aware that off-target effects are possible, especially at higher concentrations (>100 nM).

  • Recommendation: Use the lowest effective concentration of this compound determined from your dose-response curve.

  • Control Experiment: To confirm that your primary phenotype is due to SIK inhibition, consider a rescue experiment with a downstream active mutant or use a structurally different SIK inhibitor to see if it recapitulates the effect. Genetic approaches like siRNA or CRISPR-mediated knockdown of SIKs are the gold standard for target validation.

Paradoxical Effects:

In some biological systems, inhibiting a kinase can lead to the activation of a compensatory pathway.[9] For example, the roles of SIK isoforms can be conflicting in cancer, where SIK1 may act as a tumor suppressor and SIK2/3 as promoters.[5] The net effect of a pan-SIK inhibitor could therefore be complex and cell-type specific.

Known SIK Isoform Differences:

  • Toxicity: Pan-SIK inhibition that includes SIK3 has been associated with toxicity in some contexts, suggesting that isoform-specific inhibition might be necessary for certain therapeutic applications.[11]

  • Expression: SIK1 expression is often induced by signals like glucagon (B607659) or high salt, whereas SIK2 and SIK3 are more constitutively expressed. The dominant isoform in your model system could influence the outcome.

Key Experimental Protocols

Protocol 1: Western Blot for CRTC2 Phosphorylation

This protocol is designed to assess the direct activity of this compound by measuring the phosphorylation status of a key SIK substrate, CRTC2, at Serine 171. Inhibition of SIKs should lead to a decrease in p-CRTC2 (S171).

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_biochem Protein Biochemistry cluster_detection Immunodetection A 1. Seed Cells B 2. Treat with this compound (e.g., 100 nM, 1-2 hours) A->B C 3. Include Vehicle (DMSO) & Positive Controls B->C D 4. Lyse Cells & Quantify Protein (BCA) C->D E 5. Prepare Samples & Run SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane F->G H 8. Incubate with Primary Abs (p-CRTC2, Total CRTC2, Loading Control) G->H I 9. Incubate with Secondary Ab H->I J 10. Visualize & Quantify I->J

Caption: Standard workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Plate cells (e.g., HEK293T, RAW264.7 macrophages) and allow them to adhere. Treat with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours. A shorter time point is used to assess direct kinase inhibition before major transcriptional changes occur.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Anti-phospho-CRTC2 (Ser171)

    • Anti-total-CRTC2

    • Anti-GAPDH or β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-CRTC2 signal to total CRTC2 and the loading control.

Protocol 2: ELISA for IL-10 Secretion from Macrophages

This protocol measures the functional consequence of SIK inhibition on the secretion of the anti-inflammatory cytokine IL-10.

Methodology:

  • Cell Stimulation: Plate macrophages (e.g., primary bone marrow-derived macrophages or RAW264.7 cells) in a 24-well plate.

  • Pre-treatment: Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.

  • Activation: Add an inflammatory stimulus, typically LPS (100 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and secretion.

  • Sample Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and debris.

  • ELISA: Perform the IL-10 ELISA on the clarified supernatant according to the manufacturer's instructions (e.g., from R&D Systems, eBioscience).

  • Analysis: Calculate the concentration of IL-10 (pg/mL) based on the standard curve. Expect to see a significant potentiation of LPS-induced IL-10 secretion in the this compound treated group compared to the LPS-only group.[2]

References

Sik-IN-3 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using the potent pan-SIK inhibitor, Sik-IN-3. It addresses potential issues related to its stability and offers troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a highly potent, small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases. It exhibits inhibitory activity against all three SIK isoforms.[1][2][3][4]

Target IC₅₀ (nM)
SIK10.1
SIK20.3
SIK30.8
Table 1: Inhibitory potency of this compound against SIK isoforms.[1][2][3][4]

Q2: Is there any information available on the degradation or stability of this compound?

Currently, there is no specific information publicly available regarding the degradation pathways or stability profile of this compound. The stability of small molecule inhibitors can vary significantly. For instance, the pan-SIK inhibitor HG-9-91-01 is known to be rapidly degraded by mouse liver microsomes, while another SIK inhibitor, YKL-05-099, is reported to be stable in mouse liver microsomes for over two hours. Given this variability, it is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.

Q4: What is the best way to prepare and use this compound in my experiments?

It is recommended to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media, as the stability in these conditions is unknown. When using this compound in cell culture, it is advisable to perform pilot experiments to determine its stability and optimal working concentration in your specific cell culture medium.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay.

  • Possible Cause: Degradation of this compound in the cell culture medium.

    • Troubleshooting Steps:

      • Perform a time-course experiment: Treat your cells with this compound for varying durations to see if the effect diminishes over time.

      • Replenish the compound: In long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh this compound at regular intervals.

      • Assess compound stability directly: Use an analytical method like LC-MS to measure the concentration of this compound in your cell culture medium over time.

  • Possible Cause: Suboptimal compound concentration or cell-type specific effects.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell line and endpoint.

      • Include positive controls: Use another known SIK inhibitor with reported cellular activity (e.g., HG-9-91-01) as a positive control to validate your assay.

Issue 2: I am seeing inconsistent results between experiments with this compound.

  • Possible Cause: Inconsistent storage or handling of this compound.

    • Troubleshooting Steps:

      • Review your aliquoting and storage procedures: Ensure that stock solutions are properly aliquoted to minimize freeze-thaw cycles.

      • Protect from light: Store stock solutions and experimental dilutions protected from light.

      • Use fresh dilutions: Always prepare fresh dilutions from your stock solution for each experiment.

  • Possible Cause: Variability in experimental conditions.

    • Troubleshooting Steps:

      • Standardize your protocols: Ensure all experimental parameters, such as cell density, incubation times, and media composition, are consistent between experiments.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment of this compound using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Control compound with known metabolic stability (e.g., a stable and an unstable compound)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixtures:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound at the desired final concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the Reaction:

    • Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁⸝₂) can be calculated using the formula: t₁⸝₂ = 0.693 / k.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones Hormones Receptors Receptors Hormones->Receptors Growth_Factors Growth_Factors Growth_Factors->Receptors PKA PKA Receptors->PKA activates SIK1_2_3 SIK1/2/3 PKA->SIK1_2_3 inhibits LKB1 LKB1 LKB1->SIK1_2_3 activates HDACs Class IIa HDACs SIK1_2_3->HDACs phosphorylates CRTCs CRTCs SIK1_2_3->CRTCs phosphorylates 14_3_3 14-3-3 HDACs->14_3_3 binding HDACs_n HDACs HDACs->HDACs_n translocation CRTCs->14_3_3 binding CRTCs_n CRTCs CRTCs->CRTCs_n translocation Sik_IN_3 This compound Sik_IN_3->SIK1_2_3 inhibits Gene_Expression Target Gene Expression HDACs_n->Gene_Expression represses CREB CREB CRTCs_n->CREB co-activates CREB->Gene_Expression activates

Caption: General SIK signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Incubate Incubate this compound in Matrix at 37°C Prepare_Stock->Incubate Prepare_Matrix Prepare Experimental Matrix (e.g., Cell Culture Medium, Microsomes) Prepare_Matrix->Incubate Time_Points Collect Samples at Different Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench LC_MS Quantify this compound by LC-MS/MS Quench->LC_MS Calculate_Half_Life Calculate In Vitro Half-Life (t½) LC_MS->Calculate_Half_Life

Caption: Workflow for assessing the in vitro stability of this compound.

References

Dealing with batch-to-batch variability of Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Sik-IN-3, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs).

Troubleshooting Guide

Researchers using this compound may encounter variability in its efficacy and off-target effects between different batches. This guide provides a systematic approach to identifying and mitigating these issues.

Issue: Inconsistent experimental results or reduced potency of this compound.

This is one of the most common problems when dealing with different batches of a small molecule inhibitor. The underlying cause is often related to the purity, solubility, or degradation of the compound.

Potential Cause Troubleshooting Steps Expected Outcome
Reduced Purity of this compound Batch 1. Verify Purity: Analyze the new batch of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its purity.[1][2] 2. Compare with Previous Batches: If possible, compare the chromatograms of the current batch with a previous, well-performing batch. Look for new or larger impurity peaks.[1] 3. Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound and ensure it has not been misidentified.[3][4]A high-purity batch (>98%) with a clean chromatogram and confirmed structure should yield consistent results.
Presence of Active Impurities 1. LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to identify the molecular weights of major impurities.[1][2] This can help in hypothesizing their potential structures. 2. In Silico Analysis: If the structures of impurities can be inferred, use computational tools to predict their potential off-target effects or kinase inhibitory activity.Identification of impurities that may have their own biological activity, explaining unexpected phenotypes.
Degradation of this compound 1. Assess Stability: Perform a simple stability study by dissolving this compound in your experimental solvent (e.g., DMSO) and analyzing it by HPLC at different time points (e.g., 0, 24, 48 hours) under your experimental conditions (e.g., temperature, light exposure). 2. Proper Storage: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[5]Minimal degradation over the course of the experiment ensures that the observed effects are from the intact compound.
Solubility Issues 1. Visual Inspection: Carefully inspect your stock and working solutions for any signs of precipitation.[5] 2. Measure Solubility: Determine the solubility of your specific batch of this compound in your experimental media. 3. Optimize Dissolution: Use sonication or gentle warming to ensure complete dissolution of the compound. Prepare fresh dilutions for each experiment.A clear, fully dissolved solution of this compound will ensure accurate and reproducible concentrations in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] SIKs are serine/threonine kinases that play a crucial role in regulating various physiological processes, including metabolism, inflammation, and cell growth.[6] By inhibiting SIKs, this compound prevents the phosphorylation of downstream targets, such as class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[6] This leads to their nuclear translocation and modulation of gene expression.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability of this compound can arise from several factors during its chemical synthesis and storage:

  • Impurities from Synthesis: Incomplete reactions or side reactions can lead to the presence of starting materials, reagents, or byproducts in the final compound. For pyrimidine-based compounds like this compound, these can include isomers or related structures with different biological activities.

  • Degradation: this compound, like many pyrimidine (B1678525) derivatives, may be susceptible to degradation by factors such as light, acid, or repeated freeze-thaw cycles.[5]

  • Polymorphism: Different batches may have different crystalline forms (polymorphs), which can affect solubility and bioavailability.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6] Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] When preparing working solutions, allow the stock solution to thaw completely and come to room temperature before dilution into your aqueous experimental media.

Q4: My in vitro and in-cell assay results with this compound are not consistent. What could be the reason?

Discrepancies between in vitro and cellular assays are common with kinase inhibitors and can be due to several factors:

  • ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may overestimate the inhibitor's potency. Cellular environments have much higher ATP concentrations, which can reduce the apparent efficacy of ATP-competitive inhibitors like this compound.[5]

  • Cellular Permeability and Efflux: The compound's ability to cross the cell membrane and its susceptibility to efflux pumps can significantly impact its intracellular concentration and, therefore, its activity.

  • Off-Target Effects: In a cellular context, an observed phenotype may be the result of the inhibitor acting on multiple targets, not just the intended SIKs.[5]

Q5: What are the expected downstream effects of SIK inhibition by this compound?

Inhibition of SIKs by this compound is expected to lead to the dephosphorylation and nuclear translocation of its key substrates, CRTCs and class IIa HDACs.[6] This can be monitored by techniques such as Western blotting for changes in the phosphorylation status of these substrates or immunofluorescence to observe their subcellular localization.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a new batch of this compound.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Assessing this compound Activity in a Cell-Based Assay

This protocol describes a general method to assess the biological activity of a new batch of this compound by measuring the phosphorylation of a downstream target.

Materials:

  • Cells known to express SIKs (e.g., HEK293T, macrophages).

  • This compound (new and old batches).

  • Appropriate cell culture media and reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: primary antibody against a phosphorylated SIK substrate (e.g., p-HDAC4) and a total protein antibody for normalization.

  • Western blotting reagents.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the new and a previously validated batch of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the phosphorylated target, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate.

    • Strip the membrane and re-probe for the total protein as a loading control.

  • Analysis: Quantify the band intensities and compare the dose-response curves of the new and old batches of this compound.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormones / Growth Factors Receptor GPCR / Receptor Tyrosine Kinase Signal->Receptor PKA PKA Receptor->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates HDAC p-HDAC4/5/7 (Inactive) SIK->HDAC Phosphorylates CRTC p-CRTC1/2/3 (Inactive) SIK->CRTC Phosphorylates Sik_IN_3 This compound Sik_IN_3->SIK Inhibits HDAC_dephospho HDAC4/5/7 HDAC->HDAC_dephospho Dephosphorylation CRTC_dephospho CRTC1/2/3 CRTC->CRTC_dephospho Dephosphorylation GeneExpression Gene Expression HDAC_dephospho->GeneExpression Regulates CRTC_dephospho->GeneExpression Regulates

Caption: SIK Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Assess Compound Purity (HPLC, LC-MS) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Check_Solubility Check Solubility and Stability Purity_OK->Check_Solubility Yes New_Batch Obtain a New Batch of this compound Purity_OK->New_Batch No Solubility_OK Soluble and Stable? Check_Solubility->Solubility_OK Check_Assay Review Assay Protocol (e.g., ATP concentration) Solubility_OK->Check_Assay Yes Optimize_Solubility Optimize Dissolution Protocol (e.g., sonication, fresh dilutions) Solubility_OK->Optimize_Solubility No Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay Issue Found Consistent_Results Consistent Results Check_Assay->Consistent_Results No Issue Found Optimize_Solubility->Consistent_Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting Workflow for Inconsistent this compound Results.

QC_Workflow Start Receive New Batch of this compound Purity_Analysis Purity Assessment (HPLC/LC-MS) Start->Purity_Analysis Structure_Verification Structural Confirmation (NMR) Purity_Analysis->Structure_Verification Solubility_Test Solubility Test in Experimental Media Structure_Verification->Solubility_Test Activity_Assay Biological Activity Assay (e.g., Western Blot for p-HDAC) Solubility_Test->Activity_Assay Decision Does Batch Meet Specifications? Activity_Assay->Decision Pass Batch Qualified for Use Fail Batch Fails QC - Contact Supplier Decision->Pass Yes Decision->Fail No

References

Validation & Comparative

Validating Sik-IN-3 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Sik-IN-3, a potent inhibitor of Salt-Inducible Kinases (SIKs). Validating that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development. Here, we compare this compound with other well-characterized SIK inhibitors and detail key experimental protocols for assessing target engagement.

SIK Signaling Pathway Overview

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases that play crucial roles in regulating various physiological processes, including metabolism, inflammation, and cell growth.[1][2] SIKs exert their effects by phosphorylating and thereby inactivating transcriptional co-activators, most notably the CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[3] Phosphorylation of CRTCs and HDACs leads to their sequestration in the cytoplasm through binding to 14-3-3 proteins, preventing them from entering the nucleus and activating gene transcription.[4] Inhibition of SIKs by compounds like this compound blocks this phosphorylation event, leading to the nuclear translocation of CRTCs and HDACs and the subsequent activation of target genes.[5]

SIK_Signaling_Pathway cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTCs SIK->CRTC P HDAC Class IIa HDACs SIK->HDAC P pCRTC p-CRTC nCRTC CRTCs CRTC->nCRTC Translocation pHDAC p-HDAC nHDAC Class IIa HDACs HDAC->nHDAC Translocation Prot_1433 14-3-3 pCRTC->Prot_1433 pHDAC->Prot_1433 Sik_IN_3 This compound Sik_IN_3->SIK CREB CREB Gene Target Gene Transcription CREB->Gene nCRTC->CREB nHDAC->Gene

Simplified SIK signaling pathway and the effect of this compound.

Comparative Analysis of SIK Inhibitors

The potency of this compound can be benchmarked against other known SIK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds against the three SIK isoforms. Lower IC50 values indicate higher potency.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
This compound 0.1 0.3 0.8 [6][7]
HG-9-91-010.926.69.6[8][9][10]
YKL-05-099~10~40~30[11][12]
Dasatinib<3<318[2][7]
Bosutinib<3<318[13]

Methods for Validating Target Engagement

Several robust methods can be employed to confirm the direct interaction of this compound with SIK proteins in a cellular environment. This section compares three widely used approaches: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream signaling.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged SIK protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound like this compound will compete with the tracer for binding to the SIK-NanoLuc® fusion protein, leading to a decrease in the BRET signal. This assay provides a quantitative measure of target engagement in real-time and in a physiologically relevant context.

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow A Transfect cells with SIK-NanoLuc® construct B Seed cells in assay plate A->B C Add this compound (or other inhibitors) B->C D Add NanoBRET™ fluorescent tracer C->D E Add Nano-Glo® Substrate D->E F Measure BRET signal (Donor and Acceptor Emission) E->F G Calculate IC50 F->G

Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is generally more resistant to heat-induced denaturation. By heating intact cells or cell lysates treated with this compound to a range of temperatures and then quantifying the amount of soluble (non-denatured) SIK protein, a shift in the protein's melting curve can be observed. A positive thermal shift indicates direct binding and target engagement.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble SIK protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

General workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream Signaling

This method indirectly assesses target engagement by measuring the phosphorylation status of a known downstream substrate of SIKs. As SIKs phosphorylate CRTCs, leading to their cytoplasmic retention, inhibition of SIKs results in dephosphorylation of CRTCs and subsequent nuclear translocation, where they can co-activate transcription factors like CREB. While directly measuring CRTC phosphorylation can be challenging, a common proxy is to measure the phosphorylation of CREB at Serine 133 (pCREB), a key event in its activation. An increase in pCREB levels upon treatment with a SIK inhibitor can indicate target engagement, although it is an indirect measure and can be influenced by other signaling pathways.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for pCREB A Treat cells with This compound or vehicle B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Incubate with primary antibodies (anti-pCREB, anti-CREB) D->E F Incubate with secondary HRP-conjugated antibody E->F G Detect signal and quantify band intensity F->G

Workflow for Western Blot analysis of pCREB.

Experimental Protocols

NanoBRET™ Target Engagement Assay Protocol for SIK3

This protocol is adapted for determining the cellular potency of this compound against SIK3.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-SIK3 fusion vector

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, 384-well assay plates

  • This compound and other test compounds

  • NanoBRET™ Tracer K-4

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 450 nm and >600 nm filters

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-SIK3 fusion vector and a transfection carrier DNA at a 1:10 ratio.

  • Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM™. Seed the cells into a 384-well plate at a density of 2 x 10^5 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in Opti-MEM™. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition: Add the NanoBRET™ Tracer K-4 to the wells at the pre-determined optimal concentration (e.g., 0.5 µM for SIK3).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer equipped with filters to measure donor (450 nm) and acceptor (>600 nm) emission.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to vehicle (DMSO) and a positive control (e.g., a high concentration of a known pan-SIK inhibitor). Plot the normalized response against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol

This general protocol can be adapted to assess the target engagement of this compound with endogenous or overexpressed SIK proteins.

Materials:

  • Cell line expressing the SIK of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermal cycler

  • Microcentrifuge

  • Western blot reagents and equipment

  • Anti-SIK antibody

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an antibody against the SIK isoform of interest.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble SIK protein relative to the non-heated control against the temperature for both this compound and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

Western Blotting Protocol for Phospho-CREB (Ser133)

This protocol describes the detection of phosphorylated CREB as an indirect measure of SIK inhibition.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the anti-phospho-CREB antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for pCREB and total CREB. Calculate the ratio of pCREB to total CREB for each treatment condition and normalize to the vehicle control.

References

Specificity Analysis of Sik-IN-3 and its Analogs Against the Human Kinome

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor development, achieving high selectivity is paramount to minimizing off-target effects and ensuring therapeutic efficacy. This guide provides a detailed specificity analysis of the potent Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-3, and its close analog, YKL-06-061. By presenting quantitative data, experimental methodologies, and pathway visualizations, we offer a comprehensive resource for researchers in pharmacology and drug discovery to evaluate the performance of these compounds against the broader human kinome.

Potency and Selectivity Profile

This compound is a highly potent inhibitor of the SIK family, which includes SIK1, SIK2, and SIK3. While comprehensive kinome-wide screening data for this compound is not publicly available, its inhibitory activity against the three SIK isoforms has been determined.

Table 1: Biochemical IC50 Values of this compound against SIK Isoforms

KinaseThis compound IC50 (nM)
SIK10.1
SIK20.3
SIK30.8

Data sourced from MedchemExpress.[1]

To provide a broader perspective on the selectivity of this chemical scaffold, we present the detailed kinase selectivity profile of YKL-06-061, a closely related analog of this compound. A comprehensive screen against a panel of 468 human kinases revealed a high degree of selectivity for the SIK family.

Table 2: Comparative Biochemical IC50 Values of YKL-06-061 against SIKs and Key Off-Target Kinases

Kinase TargetYKL-06-061 IC50 (nM)
SIK1 6.56
SIK2 1.77
SIK3 20.5
FRK1.1
CSF1R9.66
p38α (MAPK14)10.1
p38β (MAPK11)9.64
EphB116.4
TNK210.5
KIT153
SRC58.8
BRK24.1
PDGFRβ103
NLK132

This data demonstrates that while YKL-06-061 is a potent pan-SIK inhibitor, it also exhibits inhibitory activity against a small number of other kinases, with FRK being the most potent off-target identified.[2][3]

Experimental Protocols

The determination of kinase inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used to generate the data presented in this guide.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinases (SIK1, SIK2, SIK3, and other kinases of interest)

  • Kinase-specific substrate peptide

  • This compound or YKL-06-061

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor (this compound or YKL-06-061) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of diluted kinase to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Procedure Outline:

  • A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Each kinase is incubated with the immobilized ligand and the test compound (e.g., YKL-06-061 at a fixed concentration, typically 1 µM).

  • After reaching equilibrium, the amount of kinase bound to the solid support is quantified via qPCR.

  • The results are reported as "percent of control," where a lower percentage indicates a stronger binding interaction.

SIK Signaling Pathway and Mechanism of Inhibition

Salt-Inducible Kinases are key regulators of various cellular processes, including metabolism, inflammation, and transcription. They exert their function by phosphorylating and thereby regulating the activity of downstream targets.

SIK_Signaling_Pathway PKA PKA SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates HDACs Class IIa HDACs (HDAC4, 5, 7, 9) SIK->HDACs P CRTCs CRTCs (CRTC1, 2, 3) SIK->CRTCs P p14_3_3 14-3-3 HDACs->p14_3_3 Binds MEF2 MEF2 HDACs->MEF2 Deacetylates (Inhibits) CRTCs->p14_3_3 Binds CREB CREB CRTCs->CREB Co-activates p14_3_3->HDACs Sequesters in Cytoplasm p14_3_3->CRTCs Sequesters in Cytoplasm Gene_Expression Gene Expression MEF2->Gene_Expression CREB->Gene_Expression Sik_IN_3 This compound Sik_IN_3->SIK Inhibits

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

The diagram above illustrates that SIKs, once activated by LKB1, phosphorylate Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs). This phosphorylation event leads to their binding by 14-3-3 proteins and subsequent sequestration in the cytoplasm, preventing them from regulating their respective transcription factors, MEF2 and CREB. This compound inhibits SIK activity, thereby preventing the phosphorylation of HDACs and CRTCs, allowing them to translocate to the nucleus and modulate gene expression.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor's specificity involves a systematic workflow, from initial screening to comprehensive profiling.

Kinase_Inhibitor_Profiling_Workflow Start Start: Synthesize/Obtain Inhibitor Primary_Screen Primary Screen: Biochemical Assay vs. Target Kinase (e.g., SIK2) Start->Primary_Screen Potency_Determination Potency Determination: IC50 Measurement vs. Target Kinase Family (SIK1, SIK3) Primary_Screen->Potency_Determination Broad_Screen Broad Kinome Screen: Binding Assay vs. Large Kinase Panel (e.g., KINOMEscan) Potency_Determination->Broad_Screen Hit_Validation Hit Validation: Biochemical IC50 of Significant Off-Targets Broad_Screen->Hit_Validation Cellular_Assay Cellular Assays: Target Engagement & Phenotypic Effects Hit_Validation->Cellular_Assay End End: Selectivity Profile Established Cellular_Assay->End

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

This workflow begins with the initial validation of inhibitory activity against the primary target, followed by potency determination against related kinases. A broad screen against a large panel of kinases then identifies potential off-targets, which are subsequently validated through orthogonal biochemical assays. Finally, cellular assays confirm target engagement and the functional consequences of inhibition in a biological context.

References

Unveiling the Functional Overlap: A Comparative Guide to Sik-IN-3 and Genetic Knockdown of Salt-Inducible Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise functional consequences of inhibiting the Salt-Inducible Kinase (SIK) family is paramount for advancing therapeutic strategies in immunology, oncology, and metabolism. This guide provides a comprehensive cross-validation of the pharmacological inhibitor Sik-IN-3 with genetic knockdown of SIK isoforms (SIK1, SIK2, and SIK3), offering a clear comparison of their effects backed by experimental data.

This compound is a potent, pan-SIK inhibitor, demonstrating high efficacy against all three SIK isoforms with IC50 values of 0.1 nM, 0.3 nM, and 0.8 nM for SIK1, SIK2, and SIK3, respectively. This small molecule provides a powerful tool for acute and reversible inhibition of the entire SIK family. In contrast, genetic knockdown, typically achieved through siRNA or shRNA, allows for the specific depletion of individual SIK isoforms, offering insights into their distinct and redundant functions. This guide will dissect the phenotypic outcomes of both approaches across key biological processes.

Comparative Data Summary

The following tables summarize the quantitative and qualitative effects of pan-SIK inhibition (using this compound or analogous pan-SIK inhibitors) versus genetic knockdown of individual or multiple SIK isoforms in key research areas.

Table 1: Effects on Macrophage Polarization and Cytokine Release
Intervention Cell Type Effect on TNFα Secretion Effect on IL-10 Secretion Resulting Phenotype Reference
This compound Human MacrophagesInhibition (IC50 = 0.6 nM)Stimulation (EC50 = 3 nM)Anti-inflammatory[1](--INVALID-LINK--)
Pan-SIK Inhibition (HG-9-91-01) Murine BMDMSuppressionEnhanced ProductionAnti-inflammatory (M2-like)[2]
SIK1 Knockdown Murine BMDMLittle to no effectLittle to no effect-[3]
SIK2 Knockdown Murine BMDMSignificant SuppressionSignificant EnhancementAnti-inflammatory (M2-like)[3]
SIK3 Knockdown Murine BMDMSignificant SuppressionLittle to no effect-[3]
SIK2/SIK3 Double Knockdown Murine FLDMComplete SuppressionMarkedly Enhanced ProductionPotent Anti-inflammatory (M2-like)[2]

BMDM: Bone Marrow-Derived Macrophages; FLDM: Fetal Liver-Derived Macrophages

Table 2: Effects on Breast Cancer Cell Phenotypes
Intervention Cell Line Effect on Proliferation Effect on Invasion Effect on Chemoresistance Reference
SIK1 Knockdown MDA-MB-231-IncreasedIncreased (Paclitaxel & Cisplatin)[1]
SIK2 Knockdown MDA-MB-231Increased-Increased (Paclitaxel & Cisplatin)[1]
SIK3 Knockdown MDA-MB-231IncreasedIncreasedIncreased (Paclitaxel & Cisplatin)[1]
Triple SIK Knockdown Breast Cancer Cells--Enhanced Resistance[1]
Table 3: Effects on Adipocyte Differentiation and Gene Expression
Intervention Cell Line Effect on Ucp1 Expression Resulting Phenotype Reference
Pan-SIK Inhibition (HG-9-91-01) HIB-1B Brown AdipocytesIncreasedPromotes Thermogenic Program[2]
SIK1 Knockdown (shRNA) HIB-1B Brown AdipocytesIncreasedPromotes Thermogenic Program[2]
SIK2 Knockdown (shRNA) HIB-1B Brown AdipocytesIncreasedPromotes Thermogenic Program[2]
SIK3 Knockdown (shRNA) HIB-1B Brown AdipocytesIncreasedPromotes Thermogenic Program[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by SIK inhibition and a general workflow for comparing pharmacological and genetic interventions.

SIK_Signaling_Pathway cluster_upstream Upstream Signals cluster_SIKs SIK Family Kinases cluster_substrates Cytoplasmic Substrates cluster_downstream Nuclear Effects LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates SIK2 SIK2 LKB1->SIK2 Activates SIK3 SIK3 LKB1->SIK3 Activates PKA PKA PKA->SIK1 Inhibits PKA->SIK2 Inhibits PKA->SIK3 Inhibits CRTCs CRTCs SIK1->CRTCs Phosphorylates HDACs (Class IIa) HDACs (Class IIa) SIK1->HDACs (Class IIa) Phosphorylates SIK2->CRTCs Phosphorylates SIK2->HDACs (Class IIa) Phosphorylates SIK3->CRTCs Phosphorylates SIK3->HDACs (Class IIa) Phosphorylates CREB CREB CRTCs->CREB Dephosphorylation allows nuclear entry and co-activation Gene Expression Gene Expression HDACs (Class IIa)->Gene Expression Dephosphorylation allows nuclear entry and derepression CREB->Gene Expression Regulates This compound This compound This compound->SIK1 This compound->SIK2 This compound->SIK3 Genetic Knockdown Genetic Knockdown Genetic Knockdown->SIK1 Genetic Knockdown->SIK2 Genetic Knockdown->SIK3

Caption: SIK Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_interventions Interventions cluster_assays Phenotypic Assays Cell_Culture Select Target Cell Line (e.g., Macrophages, Cancer Cells) Pharmacological_Inhibition Treat with this compound (Dose-Response) Cell_Culture->Pharmacological_Inhibition Genetic_Knockdown Transfect with siRNA (SIK1, SIK2, SIK3, or combined) Cell_Culture->Genetic_Knockdown Cytokine_Assay Measure Cytokine Release (ELISA, Luminex) Pharmacological_Inhibition->Cytokine_Assay Proliferation_Assay Assess Cell Proliferation (MTT, BrdU) Pharmacological_Inhibition->Proliferation_Assay Gene_Expression_Analysis Analyze Gene Expression (qPCR, RNA-seq) Pharmacological_Inhibition->Gene_Expression_Analysis Genetic_Knockdown->Cytokine_Assay Genetic_Knockdown->Proliferation_Assay Genetic_Knockdown->Gene_Expression_Analysis Data_Analysis Comparative Analysis of Phenotypic Outcomes Cytokine_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

References

Sik-IN-3 (YKL-05-099): A Superior Chemical Probe for SIK Biology Compared to Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, has emerged as a critical regulator in diverse physiological processes, including metabolism, inflammation, and oncology. As members of the AMP-activated protein kinase (AMPK)-related kinase family, SIKs are promising therapeutic targets. The development of potent and selective chemical probes is paramount for elucidating their biological functions and validating their therapeutic potential. This guide provides a detailed comparison of Sik-IN-3 (YKL-05-099), an advanced chemical probe, with its precursor HG-9-91-01 and other relevant SIK inhibitors like the clinically approved drug Bosutinib.

This compound (YKL-05-099) was developed from the scaffold of HG-9-91-01 to create a more selective tool with enhanced pharmacokinetic properties suitable for in vivo investigations.[1][2][3] While HG-9-91-01 is a potent pan-SIK inhibitor, its utility is largely confined to in vitro studies due to rapid degradation in liver microsomes.[2] this compound (YKL-05-099) overcomes this limitation, demonstrating improved stability and in vivo activity, thus representing a significant advancement for the study of SIK biology.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound (YKL-05-099) and other SIK inhibitors, facilitating a direct comparison of their performance characteristics.

Table 1: In Vitro Potency of SIK Inhibitors

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
This compound (YKL-05-099) ~10[4][5]~40[4][5]~30[4][5]
HG-9-91-01 0.92[6]6.6[6]9.6[6]
Bosutinib Low nM rangeLow nM rangeLow nM range

Table 2: Kinase Selectivity Profile

CompoundKnown Off-TargetsNotes
This compound (YKL-05-099) Improved selectivity vs. HG-9-91-01.[2] At 1 µM, inhibits over 60 other kinases by >90%.[7]Developed for enhanced selectivity and in vivo use.[1]
HG-9-91-01 Src family (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors.[6]Potent pan-SIK inhibitor but with significant off-target activity on various tyrosine kinases.[8]
Bosutinib Bcr-Abl, Src family kinases.[9]A clinically approved dual Src/Abl inhibitor with potent SIK inhibitory activity.

Table 3: Cellular Activity of SIK Inhibitors

CompoundIL-10 Induction EC₅₀Suppression of Pro-inflammatory Cytokines
This compound (YKL-05-099) 460 nM[5]Suppresses TNFα, IL-6, and IL-12p40.[5]
HG-9-91-01 ~200 nM (Zymosan-induced)Suppresses pro-inflammatory cytokine secretion.[6]
Bosutinib Dose-dependent inductionInduces an anti-inflammatory macrophage phenotype.

Table 4: In Vivo Properties and Effects

CompoundSuitability for In Vivo UseKey In Vivo Effects
This compound (YKL-05-099) Yes, improved pharmacokinetic properties.[2][3]Reduces phosphorylation of HDAC5, modulates serum IL-10 and TNFα in LPS challenge models, and attenuates AML progression.[1][2]
HG-9-91-01 No, rapidly degraded in liver microsomes.[2]Primarily used for in vitro and ex vivo studies.[9]
Bosutinib Yes, clinically approved oral drug.Effects on macrophage polarization in vivo are attributed to SIK inhibition.

Signaling Pathways and Experimental Workflows

SIK Signaling Pathway

The SIK signaling pathway is a key regulator of gene expression in response to hormonal and metabolic cues. Upstream kinases like Liver Kinase B1 (LKB1) activate SIKs, while signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA) lead to their inhibition.[10][11] Activated SIKs phosphorylate and thereby inhibit the nuclear translocation of downstream effectors, including CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[1][12] Inhibition of SIKs, for instance by this compound, allows these effectors to move into the nucleus and modulate the transcription of target genes, such as the anti-inflammatory cytokine IL-10.[1]

SIK_Signaling_Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK activates cAMP cAMP PKA PKA cAMP->PKA activates PKA->SIK HDACs Class IIa HDACs (cytoplasm) SIK->HDACs phosphorylates CRTCs CRTCs (cytoplasm) SIK->CRTCs phosphorylates Sik_IN_3 This compound (YKL-05-099) Sik_IN_3->SIK inhibits HDACs_N HDACs (nucleus) HDACs->HDACs_N CRTCs_N CRTCs (nucleus) CRTCs->CRTCs_N Gene_Expression Gene Expression (e.g., ↑IL-10, ↓TNFα) HDACs_N->Gene_Expression regulates CRTCs_N->Gene_Expression regulates

Caption: The SIK signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the steps to determine the in vitro potency (IC₅₀) of a compound against SIK kinases using a luminescence-based assay like ADP-Glo™.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Inhibitor dilutions, Enzyme, Substrate/ATP mix) plate 2. Assay Plate Setup (Add inhibitor and enzyme to plate) prep->plate incubate1 3. Pre-incubation (Allow inhibitor-enzyme binding) plate->incubate1 reaction 4. Kinase Reaction (Add Substrate/ATP mix to initiate) incubate1->reaction incubate2 5. Reaction Incubation (Allow ADP production) reaction->incubate2 stop 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop detect 7. Signal Generation (Add Kinase Detection Reagent) stop->detect read 8. Read Luminescence (Measure signal) detect->read analyze 9. Data Analysis (Calculate IC₅₀) read->analyze

Caption: Workflow for an in vitro kinase assay.

Experimental Workflow: Cellular Assay for IL-10 Induction

This workflow describes the process of evaluating the effect of SIK inhibitors on cytokine production in primary immune cells.

Cellular_Assay_Workflow isolate 1. Isolate & Differentiate Cells (e.g., Bone Marrow-Derived Macrophages) plate 2. Plate Cells (Seed cells in culture plates) isolate->plate treat 3. Pre-treat with Inhibitor (Incubate with this compound or controls) plate->treat stimulate 4. Stimulate Cells (e.g., with LPS or Zymosan) treat->stimulate incubate 5. Incubation (Allow cytokine production) stimulate->incubate collect 6. Collect Supernatant (Harvest cell culture media) incubate->collect measure 7. Measure Cytokines (e.g., ELISA or AlphaLISA for IL-10) collect->measure analyze 8. Data Analysis (Determine EC₅₀ and cytokine levels) measure->analyze

Caption: Workflow for a cellular cytokine assay.

Experimental Protocols

1. In Vitro SIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from standard luminescent kinase assay procedures.[13][14]

  • Objective: To determine the IC₅₀ value of a test compound against a specific SIK isoform.

  • Materials:

    • Recombinant human SIK1, SIK2, or SIK3 enzyme.

    • Kinase substrate (e.g., AMARA peptide).

    • Test inhibitor (e.g., this compound) and control inhibitor (e.g., HG-9-91-01).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP and DMSO.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

      • Thaw the recombinant SIK enzyme on ice and dilute to the desired working concentration in cold Kinase Buffer.

      • Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near its Kₘ for the kinase.

    • Assay Plate Setup:

      • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.

      • Add 2 µL of the diluted SIK enzyme to each well.

      • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Kinase Reaction:

      • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is 5 µL.

      • Mix gently and incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete remaining ATP.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader.

      • Subtract the background luminescence (no enzyme control) from all experimental wells.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

2. Cellular Assay for SIK Inhibition: IL-10 Induction in Macrophages

This protocol is based on methods described for evaluating SIK inhibitors in primary immune cells.[1][15]

  • Objective: To measure the ability of a SIK inhibitor to potentiate IL-10 production in stimulated macrophages.

  • Materials:

    • Bone marrow-derived macrophages (BMDMs).

    • Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and M-CSF).

    • Test inhibitor (e.g., this compound) and controls.

    • Stimulating agent (e.g., Lipopolysaccharide (LPS) or Zymosan A).

    • IL-10 ELISA or AlphaLISA kit.

  • Procedure:

    • Cell Culture:

      • Isolate bone marrow from mice and differentiate into macrophages using M-CSF for 7 days.

      • Plate the differentiated BMDMs in 96-well culture plates and allow them to adhere.

    • Inhibitor Treatment:

      • Prepare dilutions of the SIK inhibitor in culture medium.

      • Pre-treat the BMDMs with the inhibitor or vehicle control for 6 to 24 hours.[1]

    • Cell Stimulation:

      • Following pre-treatment, add the stimulating agent (e.g., 100 ng/mL LPS) to the wells.

      • Incubate for an additional 18-24 hours.

    • Sample Collection and Analysis:

      • Centrifuge the plates and carefully collect the culture supernatant.

      • Quantify the concentration of IL-10 in the supernatant using an ELISA or AlphaLISA kit according to the manufacturer's instructions.

    • Data Analysis:

      • Calculate the fold-change in IL-10 production for inhibitor-treated cells relative to vehicle-treated controls.

      • Plot the IL-10 concentration against the inhibitor concentration to determine the EC₅₀ value.

3. In Vivo Murine Model of Acute Inflammation (LPS Challenge)

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of SIK inhibitors.[1][3]

  • Objective: To evaluate the effect of a SIK inhibitor on systemic cytokine levels following an inflammatory challenge in mice.

  • Materials:

    • 8-10 week old C57BL/6 mice.

    • Test inhibitor (this compound) formulated for intraperitoneal (IP) injection (e.g., in 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% saline).[1]

    • Lipopolysaccharide (LPS).

    • Equipment for blood collection (e.g., cardiac puncture).

    • Cytokine analysis kits (e.g., ELISA for TNFα and IL-10).

  • Procedure:

    • Animal Dosing:

      • Administer the formulated this compound or vehicle control to mice via IP injection at the desired dose (e.g., 5-20 mg/kg).[1]

    • Inflammatory Challenge:

      • 15-30 minutes after inhibitor administration, challenge the mice with an IP injection of LPS (e.g., 0.5 mg/kg).[1][3]

    • Sample Collection:

      • At a specified time point after LPS challenge (e.g., 1-6 hours), euthanize the mice.[1]

      • Collect blood via cardiac puncture into serum separator tubes.

      • Allow blood to clot, then centrifuge to separate serum.

    • Cytokine Analysis:

      • Analyze the serum samples for TNFα and IL-10 concentrations using appropriate ELISA kits.

    • Data Analysis:

      • Compare the serum cytokine levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound (YKL-05-099) represents a significant advancement in the development of chemical probes for studying SIK biology. Compared to its predecessor HG-9-91-01, it offers a superior profile for in vivo applications due to its improved pharmacokinetic properties and enhanced selectivity.[1][2] While it may be less potent in vitro than HG-9-91-01, its ability to effectively engage SIK targets in animal models provides a crucial tool for dissecting the physiological and pathological roles of SIKs. The comparison with clinically relevant multi-kinase inhibitors like Bosutinib, which also potently inhibit SIKs, provides a valuable translational context for the findings obtained with this chemical probe. For researchers in immunology, oncology, and metabolism, this compound (YKL-05-099) is an indispensable tool for probing the complexities of the SIK signaling network.

References

A Comparative Analysis of SIK Inhibitors: Sik-IN-3 vs. YKL-05-099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biochemical and cellular performance of two prominent Salt-Inducible Kinase inhibitors.

In the landscape of kinase inhibitor research, Salt-Inducible Kinases (SIKs) have emerged as critical regulators in a multitude of cellular processes, including inflammation, metabolism, and oncology. The development of potent and selective SIK inhibitors is a key focus for therapeutic advancement. This guide provides a detailed comparative analysis of two such inhibitors: Sik-IN-3 and YKL-05-099, presenting their biochemical potency, cellular activity, and the experimental frameworks used for their characterization.

Biochemical Potency: A Head-to-Head Comparison

Both this compound and YKL-05-099 demonstrate potent inhibition of the three SIK isoforms (SIK1, SIK2, and SIK3). However, this compound exhibits notably lower IC50 values across all three isoforms, suggesting a higher biochemical potency in enzymatic assays.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Data Source
This compound 0.10.30.8[1][2]
YKL-05-099 ~10~40~30[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Activity and In Vivo Effects

While biochemical potency is a crucial metric, cellular activity and in vivo efficacy provide a more comprehensive understanding of a compound's therapeutic potential.

This compound: Limited publicly available data on the cellular and in vivo effects of this compound currently exists. However, initial findings indicate that it modulates inflammatory responses in human macrophages by inhibiting the release of the pro-inflammatory cytokine TNFα and stimulating the release of the anti-inflammatory cytokine IL-10.[1]

YKL-05-099: Extensive research has characterized the cellular and in vivo activities of YKL-05-099. It has been shown to:

  • Modulate Inflammatory Responses: In bone marrow-derived dendritic cells (BMDCs) and macrophages, YKL-05-099 potentiates IL-10 production and suppresses the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40.[4] In vivo studies in mice have confirmed these immunomodulatory effects.[5]

  • Regulate Bone Metabolism: YKL-05-099 has been demonstrated to increase bone formation rate and the number of osteoblasts in mice.[6]

  • Exhibit Anti-Leukemic Activity: The compound has shown efficacy in suppressing the progression of acute myeloid leukemia (AML) in vivo.[7]

  • Attenuate Hypertension: Studies in mouse models have indicated that YKL-05-099 can attenuate salt-sensitive hypertension.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of SIK inhibitors and a general workflow for their characterization.

SIK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GPCR GPCRs AC Adenylate Cyclase GPCR->AC Activates LPS LPS (TLR4) SIKs SIK1/2/3 LPS->SIKs Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates PKA->SIKs Inhibits HDACs Class IIa HDACs (HDAC4/5/7) SIKs->HDACs Phosphorylates CRTCs CRTCs SIKs->CRTCs Phosphorylates 14-3-3 14-3-3 HDACs->14-3-3 Binds (when phosphorylated) MEF2 MEF2 HDACs->MEF2 Inhibits CRTCs->14-3-3 Binds (when phosphorylated) CREB CREB CRTCs->CREB Co-activates 14-3-3->HDACs Cytoplasmic Sequestration 14-3-3->CRTCs Cytoplasmic Sequestration Gene_Expression Target Gene Expression CREB->Gene_Expression MEF2->Gene_Expression Sik_IN_3 This compound Sik_IN_3->SIKs YKL_05_099 YKL-05-099 YKL_05_099->SIKs

Caption: SIK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Caliper, ADP-Glo) Cell_Based_Assay Cell-Based Assay (e.g., Cytokine Release, Reporter) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling PK_PD_Studies Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD_Studies Efficacy_Models Disease Models (e.g., Inflammation, Cancer) PK_PD_Studies->Efficacy_Models Toxicity_Studies Toxicology Assessment Efficacy_Models->Toxicity_Studies Data_Analysis Data Analysis & Comparison Toxicity_Studies->Data_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->Biochemical_Assay

Caption: General Experimental Workflow for SIK Inhibitor Characterization.

Experimental Methodologies

A summary of the key experimental protocols used to characterize this compound and YKL-05-099 is provided below.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of the inhibitors against purified SIK isoforms.

  • General Protocol (Caliper-based Mobility Shift Assay for YKL-05-099):

    • Recombinant human SIK2 is incubated with the inhibitor at various concentrations.

    • A peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis.

    • The amount of phosphorylated product is quantified to determine the kinase activity and calculate the IC50 value.[5]

  • Assay for this compound: While the specific assay is not detailed in the available documentation, it is likely a similar in vitro kinase assay, such as an ADP-Glo or radiometric assay, which are standard methods for determining kinase inhibitor potency.[8]

Cellular Assays

Objective: To assess the effect of the inhibitors on SIK-mediated signaling and cellular functions in a physiological context.

  • Cytokine Release Assay (for both inhibitors):

    • Immune cells (e.g., human macrophages for this compound, mouse BMDCs for YKL-05-099) are cultured.[1][4]

    • Cells are pre-treated with the inhibitor at various concentrations for a specified period (e.g., 24 hours for YKL-05-099).[5]

    • The cells are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Zymosan A.[1][4]

    • The supernatant is collected, and the concentration of cytokines (e.g., TNFα, IL-10) is measured using methods like ELISA or Cytometric Bead Array.[5]

  • HDAC5 Phosphorylation Assay (for YKL-05-099):

    • Bone marrow-derived macrophages (BMDMs) are pre-incubated with the inhibitor.

    • Cells are stimulated with LPS to induce SIK activity.

    • Cell lysates are collected, and Western blotting is performed using antibodies specific for phosphorylated HDAC5 (at a SIK-specific site like Ser259) and total HDAC5 to assess the level of SIK inhibition.[5]

In Vivo Studies (YKL-05-099)

Objective: To evaluate the pharmacokinetic properties, target engagement, and efficacy of the inhibitor in animal models.

  • Pharmacokinetics and Target Engagement:

    • YKL-05-099 is administered to mice (e.g., via intraperitoneal injection).[5]

    • Blood samples are collected at different time points to determine the serum concentration of the compound.

    • To assess target engagement, mice can be treated with the inhibitor followed by an inflammatory stimulus (e.g., LPS). Splenic leukocytes are then isolated, and the phosphorylation status of SIK substrates like HDAC5 is analyzed by Western blot.[5]

  • Efficacy in a Mouse Model of Inflammation:

    • Mice are pre-treated with YKL-05-099.

    • Inflammation is induced by administering LPS.

    • Serum is collected to measure the levels of inflammatory cytokines (TNFα, IL-10) to determine the in vivo immunomodulatory effects of the inhibitor.[5]

Conclusion

Both this compound and YKL-05-099 are potent pan-SIK inhibitors. Based on the currently available data, this compound displays superior biochemical potency. However, YKL-05-099 has been more extensively characterized in a variety of cellular and in vivo models, with demonstrated efficacy in modulating inflammation, bone metabolism, and leukemia progression. The selection of either inhibitor for research purposes will depend on the specific experimental context, with this compound offering potentially higher on-target potency and YKL-05-099 providing a more established profile of in vivo activity and tolerability. Further publication of detailed in vitro and in vivo studies on this compound will be crucial for a more comprehensive direct comparison.

References

Sik-IN-3: A Potent Pan-SIK Inhibitor with Marginal Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Sik-IN-3 is a highly potent inhibitor of all three Salt-Inducible Kinase (SIK) isoforms (SIK1, SIK2, and SIK3), demonstrating only marginal selectivity for SIK1. This characteristic positions it as a pan-SIK inhibitor, a valuable tool for researchers studying the consolidated roles of SIK family kinases in various physiological and pathological processes.

Salt-inducible kinases are a family of serine/threonine kinases that play crucial roles in regulating a multitude of cellular processes, including metabolism, inflammation, and cell growth.[1][2][3] The three isoforms, SIK1, SIK2, and SIK3, share a high degree of homology within their catalytic domains, making the development of isoform-specific inhibitors a significant challenge.[2] Understanding the isoform selectivity of inhibitors like this compound is critical for dissecting the individual contributions of each SIK isoform to cellular signaling and for the development of targeted therapeutics.

Comparative Analysis of this compound and Other SIK Inhibitors

This compound exhibits low nanomolar potency against all SIK isoforms. Its inhibitory activity, as measured by IC50 values, shows a slight preference for SIK1 over SIK2 and SIK3.[4] This pan-inhibitory profile contrasts with other developed SIK inhibitors that demonstrate varying degrees of isoform selectivity. For instance, some inhibitors have been specifically designed to target SIK1/2 over SIK3.[5][6] The table below provides a quantitative comparison of the isoform selectivity of this compound against other notable SIK inhibitors.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity Profile
This compound 0.1 0.3 0.8 Pan-SIK inhibitor with slight SIK1 preference
GLPG33125.82.31.0Pan-SIK inhibitor
HG-9-91-01---Potent but non-selective SIK inhibitor
YKL-05-099---Pan-SIK inhibitor
JRD-SIK1/2i-3---SIK1/2 selective
JRD-SIK1/2i-4---SIK1/2 selective

Note: IC50 values for some compounds against all three isoforms are not publicly available in the search results. The table will be updated as more data is found.

SIK Signaling Pathway and Inhibition by this compound

The SIK family of kinases are key downstream effectors of the LKB1 tumor suppressor kinase.[1] Upon activation by LKB1, SIKs phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs).[3][7] This phosphorylation leads to their sequestration in the cytoplasm, preventing them from activating gene transcription in the nucleus. This compound, by inhibiting SIK activity, prevents the phosphorylation of these substrates, allowing them to translocate to the nucleus and modulate gene expression.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik SIK Kinases cluster_downstream Downstream Effectors cluster_inhibition Inhibition cluster_cellular_response Cellular Response LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates SIK2 SIK2 LKB1->SIK2 Activates SIK3 SIK3 LKB1->SIK3 Activates CRTCs CRTCs SIK1->CRTCs Phosphorylates (Inactivates) HDACs Class IIa HDACs SIK1->HDACs Phosphorylates (Inactivates) SIK2->CRTCs Phosphorylates (Inactivates) SIK2->HDACs Phosphorylates (Inactivates) SIK3->CRTCs Phosphorylates (Inactivates) SIK3->HDACs Phosphorylates (Inactivates) Gene_Expression Modulation of Gene Expression CRTCs->Gene_Expression Nuclear Translocation HDACs->Gene_Expression Nuclear Translocation Sik_IN_3 This compound Sik_IN_3->SIK1 Inhibits Sik_IN_3->SIK2 Inhibits Sik_IN_3->SIK3 Inhibits

Figure 1. Simplified SIK signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound and other SIK inhibitors typically involves in vitro kinase assays. A generalized protocol is described below.

In Vitro Kinase Assay for SIK Isoform Selectivity

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine triphosphate).

  • A suitable substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide).

  • Test compound (this compound) at various concentrations.

  • Detection reagent (e.g., a reagent for measuring ATP consumption or a reagent for detecting phosphorylated substrate).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the recombinant SIK enzyme, the substrate peptide, and the kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km for each enzyme).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions. This could involve measuring the remaining ATP (e.g., using a luciferase-based assay) or quantifying the amount of phosphorylated substrate (e.g., using a fluorescence polarization or AlphaScreen assay).

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, pan-SIK inhibitor with low nanomolar efficacy against all three isoforms and a slight preference for SIK1. Its well-defined inhibitory profile makes it an excellent research tool for elucidating the collective functions of the SIK kinase family. For studies requiring the specific interrogation of individual SIK isoforms, more selective inhibitors would be necessary. The continued development and characterization of a diverse panel of SIK inhibitors with varying isoform selectivities will be crucial for advancing our understanding of SIK biology and for the development of novel therapeutic strategies targeting this important class of enzymes.

References

Validating the Anti-inflammatory Effects of SIK Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Salt-Inducible Kinase (SIK) inhibitors. While specific quantitative data for a compound designated "Sik-IN-3" is not publicly available, this document summarizes the well-documented anti-inflammatory properties of other potent SIK inhibitors. The experimental data presented for these alternative compounds can be considered representative of the expected effects of a novel SIK inhibitor, and they serve as valuable benchmarks for validation studies.

Mechanism of Action: SIK Inhibitors in Inflammation

Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key regulators of the inflammatory response.[1] In pro-inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), SIKs are active and contribute to the production of pro-inflammatory cytokines while limiting the production of anti-inflammatory cytokines.

SIK inhibitors exert their anti-inflammatory effects by modulating the activity of downstream transcription factors and co-activators. A primary mechanism involves the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1] This leads to a shift in the cytokine profile, characterized by a decrease in pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, and a significant increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3]

Comparative Efficacy of SIK Inhibitors

The following tables summarize the in vitro potency and the effect on cytokine production of several well-characterized SIK inhibitors. This data provides a framework for evaluating the potential of novel SIK inhibitors like this compound.

Table 1: In Vitro Potency of Selected SIK Inhibitors (IC50 values in nM)

InhibitorSIK1 (nM)SIK2 (nM)SIK3 (nM)Reference
HG-9-91-010.926.69.6[4]
YKL-05-099~1040~30[4]
MRT1996651101243[4]
GLPG33122.00.70.6[4]

Table 2: Effect of SIK Inhibitors on Cytokine Production in LPS-Stimulated Macrophages

InhibitorConcentrationTNF-α ProductionIL-6 ProductionIL-10 ProductionCell TypeReference
HG-9-91-011 µMHuman Monocyte-Derived Macrophages[5]
MRT199665100 nMNot ReportedMouse Bone Marrow-Derived Macrophages[2][3]
ARN-32361 µMHuman Monocyte-Derived Macrophages[5]

(Note: ↓ indicates a decrease in production, and ↑ indicates an increase in production relative to LPS stimulation alone.)

Experimental Protocols

Key Experiment: In Vitro LPS-Induced Cytokine Production in Macrophages

This protocol describes a standard method to assess the anti-inflammatory activity of a test compound, such as a SIK inhibitor.

1. Cell Culture and Differentiation:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs) in appropriate media. For BMDMs, supplement with M-CSF. For MDMs, differentiate from peripheral blood mononuclear cells (PBMCs) using M-CSF or GM-CSF.

2. Compound Treatment:

  • Seed differentiated macrophages in 96-well plates.

  • Pre-treat cells with various concentrations of the SIK inhibitor (or vehicle control) for 1-2 hours.

3. LPS Stimulation:

  • Stimulate the macrophages with Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.

  • Include an unstimulated control group (vehicle only, no LPS).

4. Incubation:

  • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cytokine of interest.

5. Supernatant Collection and Analysis:

  • Centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of pro-inflammatory cytokine production and the fold-increase of anti-inflammatory cytokine production compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value for the inhibition of pro-inflammatory cytokines.

Visualizing the Mechanism of Action

Signaling Pathway

The following diagram illustrates the Toll-like receptor 4 (TLR4) signaling pathway upon LPS stimulation and the intervention point of SIK inhibitors.

TLR4_SIK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates SIK SIK CRTC3 CRTC3 (inactive) SIK->CRTC3 phosphorylates HDAC4 HDAC4 (inactive) SIK->HDAC4 phosphorylates SIK_inhibitor This compound (or other SIKi) SIK_inhibitor->SIK inhibits p_CRTC3 p-CRTC3 p_HDAC4 p-HDAC4 CRTC3_active CRTC3 (active) CRTC3_nuc CRTC3 CRTC3_active->CRTC3_nuc translocates HDAC4_active HDAC4 (active) HDAC4_nuc HDAC4 HDAC4_active->HDAC4_nuc translocates p_CRTC3->CRTC3_active dephosphorylation (promoted by SIKi) p_HDAC4->HDAC4_active dephosphorylation (promoted by SIKi) Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes activates transcription Anti_inflammatory_genes Anti-inflammatory Genes (IL-10) CRTC3_nuc->Anti_inflammatory_genes activates transcription HDAC4_nuc->Pro_inflammatory_genes represses transcription

Caption: TLR4 signaling pathway and the modulatory role of SIK inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for validating the anti-inflammatory effects of a SIK inhibitor.

Experimental_Workflow start Start cell_culture Macrophage Culture & Differentiation start->cell_culture compound_prep Prepare SIK Inhibitor & Controls cell_culture->compound_prep treatment Pre-treat Cells with SIK Inhibitor cell_culture->treatment compound_prep->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (4-24h) stimulation->incubation collection Collect Supernatants incubation->collection analysis Cytokine Analysis (ELISA) collection->analysis data_analysis Data Analysis (IC50, Fold Change) analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro validation of SIK inhibitor anti-inflammatory activity.

References

A Comparative Guide to SIK-IN-3 and First-Generation SIK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the novel pan-SIK inhibitor, Sik-IN-3, benchmarked against established first-generation Salt-Inducible Kinase (SIK) inhibitors, including HG-9-91-01, YKL-05-099, and the clinically approved drug Bosutinib (B1684425), which also exhibits SIK inhibitory activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition.

Performance Overview

This compound emerges as a highly potent pan-SIK inhibitor, demonstrating sub-nanomolar efficacy against all three SIK isoforms (SIK1, SIK2, and SIK3). In comparison to first-generation inhibitors, this compound exhibits superior potency, particularly against SIK1 and SIK2. The following tables summarize the key quantitative data for these compounds.

Table 1: Comparative Potency of SIK Inhibitors (IC50, nM)
InhibitorSIK1 (nM)SIK2 (nM)SIK3 (nM)
This compound 0.1 0.3 0.8
HG-9-91-010.92[1][2]6.6[1][2]9.6[1][2]
YKL-05-099~10[3]40[3]~30[3]
Bosutinib<3<318

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While potent SIK inhibition is desired, off-target effects can lead to unforeseen biological consequences and toxicities. First-generation SIK inhibitors are known to have off-target activities against other kinases. For instance, HG-9-91-01 also inhibits members of the Src family and other tyrosine kinases.[1][2] YKL-05-099 was developed to have an improved selectivity profile over HG-9-91-01.[4] Bosutinib is a dual Src/Abl inhibitor, and its effects are not limited to SIK inhibition.[5][6] While a comprehensive selectivity panel for this compound is not yet publicly available, its high potency suggests the potential for a favorable therapeutic window.

Table 2: Known Off-Target Kinase Activities
InhibitorNotable Off-Targets
This compound Data not yet publicly available
HG-9-91-01Src family (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors[1][2]
YKL-05-099Improved selectivity over HG-9-91-01, but still some off-target activity[4]
BosutinibSrc, Abl, and a range of other tyrosine and serine/threonine kinases[5][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the SIK signaling pathway and a typical experimental workflow.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik SIK Kinases cluster_nuclear Nuclear Events LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates & Activates CRTCs CRTC2/3 SIK->CRTCs Phosphorylates HDACs Class IIa HDACs (HDAC4/5/7) SIK->HDACs Phosphorylates CREB CREB CRTCs->CREB Co-activates Gene Gene Expression (e.g., IL-10) CREB->Gene

Figure 1. Simplified SIK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Panel Macrophage_Culture Macrophage Culture & Differentiation LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Cytokine_Measurement Cytokine Measurement (e.g., IL-10 ELISA) LPS_Stimulation->Cytokine_Measurement Inhibitor SIK Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay Inhibitor->Selectivity Inhibitor->Macrophage_Culture

Figure 2. Experimental Workflow for SIK Inhibitor Evaluation.

Experimental Protocols

In Vitro SIK Kinase Assay (ADP-Glo™ Format)

This protocol outlines the determination of inhibitor IC50 values against SIK isoforms using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • SIK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution

  • AMARA peptide substrate

  • This compound and first-generation SIK inhibitors (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the SIK inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO).

  • Add 2.5 µL of a 2x enzyme/substrate mixture containing the respective SIK enzyme and AMARA peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Macrophage Polarization and IL-10 Production Assay

This protocol describes the evaluation of SIK inhibitors on the polarization of macrophages and their ability to modulate cytokine production, specifically the anti-inflammatory cytokine IL-10.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • This compound and first-generation SIK inhibitors (dissolved in DMSO)

  • Mouse IL-10 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the SIK inhibitors or vehicle (DMSO) for 2 hours.

  • Stimulate the macrophages with LPS (e.g., 100 ng/mL) for 18-24 hours to induce a pro-inflammatory phenotype.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value for IL-10 induction by plotting the IL-10 concentration against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of SIK inhibitors, demonstrating exceptional potency against all three SIK isoforms. Its performance in preclinical models will be crucial in determining its potential as a next-generation therapeutic agent. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other novel SIK inhibitors. Further investigation into the kinase selectivity profile of this compound is warranted to fully assess its therapeutic potential and off-target liabilities.

References

Safety Operating Guide

Navigating the Disposal of Sik-IN-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling potent kinase inhibitors like Sik-IN-3 bear the critical responsibility of ensuring its proper disposal to safeguard laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a highly potent and potentially hazardous substance. The following procedural guidelines, based on established best practices for the disposal of potent active pharmaceutical ingredients (APIs) and kinase inhibitors, provide a comprehensive framework for the safe management of this compound waste.

Core Principles of this compound Disposal

The fundamental principle guiding the disposal of this compound is the consistent treatment of all associated waste as hazardous chemical waste. This includes the pure compound, solutions, and all contaminated laboratory materials. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[1][2]

Waste StreamRecommended Disposal Method
Unused/Expired this compound (Solid)Dispose of as hazardous chemical waste.[1] Place in a designated, sealed, and clearly labeled hazardous waste container.
Solutions Containing this compoundCollect in a sealed, properly labeled, and leak-proof hazardous waste container.[1] Do not mix with incompatible waste streams.
Contaminated Labware & PPEPlace all contaminated items (e.g., vials, pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for minimizing risk and ensuring regulatory compliance. The following steps outline the recommended procedure for managing this compound waste from generation to disposal.

1. Segregation at the Source: Immediately upon generation, segregate all waste contaminated with this compound from other laboratory waste streams.[1][2] This includes unused compounds, solutions, and contaminated consumables.

2. Proper Containment:

  • Solid Waste: Place unused or expired this compound and contaminated solids into a robust, sealable hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.[1]

3. Accurate Labeling: All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"[2][3]

  • The full chemical name, "this compound"[1]

  • The approximate quantity or concentration

  • The date of waste accumulation[2]

4. Secure Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2] Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.

5. Decontamination Procedures: Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves:

  • Wiping surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residue.

  • Following with a thorough cleaning using a laboratory cleaning agent.

  • Disposing of all cleaning materials (wipes, etc.) as hazardous waste.[1]

6. Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Follow their specific procedures for waste collection and documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from the point of waste generation to its final removal from the laboratory.

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_management Waste Management cluster_disposal Final Disposal A This compound Usage in Experiments C Contaminated Labware & PPE A->C D Solutions with this compound A->D B Unused/Expired this compound E Segregate as Hazardous Waste B->E C->E D->E F Solid Waste Container E->F G Liquid Waste Container E->G H Label Container Correctly F->H G->H I Store in Satellite Accumulation Area H->I J Schedule Waste Pickup I->J K EHS/Licensed Waste Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Sik-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sik-IN-3, a potent salt-inducible kinase (SIK) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, small-molecule kinase inhibitors in a laboratory setting and information available for structurally related compounds.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name and any hazard warnings.

2. Preparation of Solutions:

  • All weighing of the solid compound and preparation of stock solutions must be performed in a chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Select a compatible solvent as recommended by the supplier or relevant literature.

  • Cap vials or tubes securely after preparation.

3. Experimental Use:

  • When using solutions of this compound, continue to wear all recommended PPE.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area. For procedures with a risk of aerosol generation, use a fume hood or biosafety cabinet.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All waste contaminated with this compound, including unused solid compound, solutions, pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."

2. Container Management:

  • Keep the hazardous waste container sealed when not in use.

  • Store the waste container in a designated and secure secondary containment area within the laboratory.

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • Disposal of chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • For a small liquid spill:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

    • Collect the absorbent material and any contaminated items into the designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

  • For a small solid spill:

    • Avoid creating dust.

    • Gently cover the spill with damp paper towels to wet the powder.

    • Carefully collect the material and place it in the hazardous waste container.

    • Clean the spill area.

  • For a large spill:

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EHS office immediately.

    • Prevent others from entering the area.

Visual Guidance: Workflows and Pathways

To further clarify the procedural steps and the biological context of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Solid this compound prep2->prep3 prep4 Prepare Solution prep3->prep4 use1 Conduct Experiment prep4->use1 Transfer to Experiment use2 Handle with Care use1->use2 disp1 Collect Waste use2->disp1 Generate Waste disp2 Label Container disp1->disp2 disp3 Store Securely disp2->disp3 disp4 EHS Pickup disp3->disp4 G SIK SIK1 / SIK2 / SIK3 Phosphorylation Phosphorylation SIK->Phosphorylation Substrate Target Substrate (e.g., CRTCs, HDACs) Substrate->Phosphorylation Downstream Downstream Biological Effects (e.g., Gene Expression Changes) Phosphorylation->Downstream SikIN3 This compound SikIN3->SIK Inhibits

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.